Esonarimod
Description
suppresses lymphocyte activating factor activity or biosynthesis; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSFEUQNAXQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048805 | |
| Record name | Esonarimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101973-77-7 | |
| Record name | α-[(Acetylthio)methyl]-4-methyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101973-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esonarimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101973777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esonarimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESONARIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF4079THQO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Esonarimod (Cenerimod): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Esonarimod, also known as Cenerimod, is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has been investigated for the treatment of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound/Cenerimod, supported by preclinical and clinical data. The document details the synthetic route, explores its targeted interaction with the S1P1 receptor, and presents its pharmacological effects in both in vitro and in vivo models, as well as in clinical trials. All quantitative data is summarized in structured tables, and key experimental protocols and signaling pathways are visualized to facilitate a comprehensive understanding of this investigational drug.
Discovery
While specific details regarding the initial high-throughput screening (HTS) campaign that led to the discovery of this compound (Cenerimod) are not extensively published, the development process followed a rational drug discovery paradigm aimed at identifying selective S1P1 receptor modulators with an improved safety profile over first-generation molecules like fingolimod. The goal was to retain the therapeutic efficacy of lymphocyte sequestration in secondary lymphoid organs while minimizing off-target effects associated with the modulation of other S1P receptor subtypes, such as bradycardia (S1P3)[1].
The discovery process likely involved:
-
Target Identification and Validation: The role of S1P1 in regulating lymphocyte egress from lymph nodes was well-established, making it a key target for autoimmune diseases[2][3].
-
High-Throughput Screening (HTS): A large compound library was likely screened using in vitro assays to identify initial "hits" that modulated S1P1 receptor activity. These primary assays could have included receptor binding assays or functional assays measuring downstream signaling events (e.g., GTPγS binding or β-arrestin recruitment).
-
Lead Optimization: Following the identification of initial hits, a lead optimization campaign would have been initiated. This iterative process involves the synthesis and testing of analogues to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this phase, guiding the chemical modifications to enhance the desired characteristics of the drug candidate[4][5]. For Cenerimod, this process resulted in a compound with high selectivity for S1P1 and unique signaling properties.
The development of this compound/Cenerimod was undertaken by Taisho Pharmaceutical and later continued by Idorsia Pharmaceuticals. The strategic focus of Taisho Pharmaceutical on discovering innovative drugs for unmet medical needs, often through collaborations and leveraging advanced technologies, provided the environment for such a discovery program.
Logical Flow of Drug Discovery
The following diagram illustrates the general workflow of a drug discovery and development process, applicable to a molecule like this compound (Cenerimod).
Synthesis of this compound
An efficient and practical synthesis for this compound has been developed and published. The synthesis is a two-step process starting from itaconic anhydride and toluene.
The overall reaction scheme is as follows:
-
Friedel-Crafts Acylation: Toluene is acylated with itaconic anhydride in the presence of aluminum trichloride and nitrobenzene to yield the intermediate, 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid.
-
Michael Addition: The intermediate undergoes a Michael addition with thioacetic acid to produce this compound.
This process provides a good overall yield without the need for silica gel column purification for the intermediate.
Mechanism of Action
This compound (Cenerimod) is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. S1P is a signaling lipid that regulates lymphocyte trafficking from secondary lymphoid organs (such as lymph nodes) into the bloodstream and lymphatic system. By binding to the S1P1 receptor on lymphocytes, this compound acts as a functional antagonist, inducing the internalization of the receptor. This renders the lymphocytes unresponsive to the S1P gradient that normally guides their egress, effectively trapping them within the lymphoid organs. This sequestration of lymphocytes, including autoreactive T and B cells, prevents them from migrating to sites of inflammation and contributing to autoimmune pathology.
S1P1 Signaling Pathway
The binding of this compound to the S1P1 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to receptor internalization and degradation. This ultimately blocks lymphocyte egress.
Preclinical Pharmacology
The preclinical development of this compound (Cenerimod) involved a series of in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetics, and efficacy in animal models of autoimmune disease.
In Vitro Potency and Selectivity
Cenerimod has demonstrated high potency and selectivity for the human S1P1 receptor. In [³⁵S]-GTPγS binding assays, which measure G protein activation, Cenerimod was shown to be a potent agonist at the S1P1 receptor. Its selectivity for S1P1 over other S1P receptor subtypes, particularly S1P3 which is associated with cardiovascular side effects, is a key feature of its design.
| Receptor Subtype | EC50 (nM) | Fold Selectivity vs. S1P1 |
| Human S1P1 | 1 | - |
| Human S1P2 | >10,000 | >10,000 |
| Human S1P3 | 228 | 228 |
| Human S1P4 | >10,000 | >10,000 |
| Human S1P5 | 36 | 36 |
Data compiled from preclinical studies. EC50 values represent the concentration for half-maximal activation.
In Vivo Efficacy
The efficacy of Cenerimod has been evaluated in various animal models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and the MRL/lpr mouse model of systemic lupus erythematosus. In these models, Cenerimod treatment led to a dose-dependent reduction in circulating lymphocytes, reduced immune cell infiltration into target organs, ameliorated disease pathology, and in the case of the MRL/lpr model, increased survival.
Pharmacokinetics and Metabolism
Pharmacokinetic studies in healthy subjects have shown that Cenerimod is slowly absorbed, with a time to maximum concentration (tmax) of approximately 5-6 hours. It has a long terminal half-life, ranging from 170 to 199 hours after a single dose and 283 to 539 hours after multiple doses. Food does not have a significant effect on its pharmacokinetics. Cenerimod is highly protein-bound in plasma (>99.9%). The metabolism of Cenerimod is independent of cytochrome P450 (CYP) enzymes, and no major metabolites have been identified in plasma.
| Parameter | Value |
| Tmax (single dose) | 5.0 - 6.2 hours |
| Terminal Half-life (single dose) | 170 - 199 hours |
| Terminal Half-life (multiple doses) | 283 - 539 hours |
| Protein Binding | >99.9% |
| Effect of Food | No significant effect |
Data from Phase 1 studies in healthy volunteers.
Clinical Development
This compound (Cenerimod) has been investigated in clinical trials for the treatment of Systemic Lupus Erythematosus (SLE).
Phase 1 Studies
Phase 1 studies in healthy volunteers demonstrated that Cenerimod was generally well-tolerated and showed a dose-dependent reduction in lymphocyte counts. A transient decrease in heart rate was observed upon treatment initiation, a known effect of S1P receptor modulators.
Phase 2 CARE Study in SLE
The efficacy and safety of Cenerimod in patients with moderate-to-severe SLE were evaluated in the Phase 2b CARE study (NCT03742037). This was a multicenter, randomized, double-blind, placebo-controlled trial.
| Endpoint | Placebo | Cenerimod 0.5 mg | Cenerimod 1.0 mg | Cenerimod 2.0 mg | Cenerimod 4.0 mg |
| Change from Baseline in mSLEDAI-2K at Month 6 (LS Mean) | -2.85 | -3.24 | -3.41 | -2.84 | -4.04* |
| Difference vs. Placebo (95% CI) | - | -0.39 (-1.45 to 0.68) | -0.57 (-1.62 to 0.49) | 0.01 (-1.05 to 1.08) | -1.19 (-2.25 to -0.12) |
| p-value | - | 0.47 | 0.29 | 0.98 | 0.029 |
The study showed that the 4 mg dose of Cenerimod resulted in a statistically significant reduction in disease activity compared to placebo at 6 months. The effect was more pronounced in patients with a high interferon-1 (IFN-1) gene expression signature.
Safety and Tolerability
In the CARE study, Cenerimod was generally well-tolerated. The incidence of treatment-emergent adverse events (TEAEs) was similar across the Cenerimod and placebo groups. Lymphopenia was a reported adverse event, consistent with the drug's mechanism of action.
| Adverse Event | Placebo (n=86) | Cenerimod 0.5 mg (n=85) | Cenerimod 1.0 mg (n=85) | Cenerimod 2.0 mg (n=86) | Cenerimod 4.0 mg (n=84) |
| Any TEAE (%) | 58.8 | 41.7 | 41.7 | 46.2 | 38.5 |
| Lymphopenia (%) | 0 | 1 | 6 | 10 | 14 |
Data from the CARE study and a proof-of-concept study.
Experimental Protocols
[³⁵S]-GTPγS Binding Assay for S1P1 Receptor Activation
This assay measures the functional activity of compounds at G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to G proteins upon receptor activation.
Materials:
-
Membrane preparations from cells expressing the human S1P1 receptor.
-
[³⁵S]-GTPγS.
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP.
-
Test compound (this compound/Cenerimod).
-
Scintillation cocktail.
-
Glass fiber filter mats.
Procedure:
-
Thaw membrane preparations on ice.
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, GDP (final concentration ~10 µM), membrane preparation, and the test compound.
-
Initiate the reaction by adding [³⁵S]-GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data to determine EC50 values.
S1P1 Receptor Internalization Assay
This assay visualizes and quantifies the internalization of the S1P1 receptor from the cell surface upon agonist binding.
Materials:
-
U2OS or CHO cells stably expressing human S1P1 receptor fused to a fluorescent protein (e.g., GFP).
-
Cell culture medium.
-
Assay buffer.
-
Test compound (this compound/Cenerimod).
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system.
Procedure:
-
Seed the S1P1-GFP expressing cells in a 96-well imaging plate and culture overnight.
-
Replace the culture medium with assay buffer and incubate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for receptor internalization.
-
Fix the cells with the fixing solution.
-
Wash the cells and stain with a nuclear stain.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the translocation of the GFP signal from the cell membrane to intracellular vesicles.
-
Calculate EC50 values based on the concentration-response curve.
Conclusion
This compound (Cenerimod) is a selective S1P1 receptor modulator with a well-defined mechanism of action that leads to the sequestration of lymphocytes in lymphoid organs. Its synthesis is practical and efficient. Preclinical studies have demonstrated its potency, selectivity, and efficacy in models of autoimmune disease. Clinical trials in patients with SLE have shown that Cenerimod can reduce disease activity, particularly in patients with a high IFN-1 signature, and has an acceptable safety profile. This technical guide provides a comprehensive overview of the key scientific and technical aspects of this compound/Cenerimod, offering valuable information for researchers and professionals in the field of drug development. Further investigation in ongoing Phase 3 trials will continue to delineate its therapeutic potential.
References
- 1. Cenerimod, a novel selective S1P1 receptor modulator with unique signaling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First use of cenerimod, a selective S1P1 receptor modulator, for the treatment of SLE: a double-blind, randomised, placebo-controlled, proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? [synapse.patsnap.com]
- 5. Lead Optimization and Structure-Activity Relationship Studies on Myeloid Ecotropic Viral Integration Site 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Esonarimod (Cenerimod): A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Esonarimod (also known as Cenerimod) is a potent and selective modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its development is a prime example of a target-based drug discovery approach, capitalizing on the well-understood role of S1P1 in lymphocyte trafficking. This technical guide provides an in-depth overview of the target identification and validation process for this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the critical signaling pathways and scientific rationale. The primary mechanism of action of this compound involves the functional antagonism of the S1P1 receptor, leading to the sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction of circulating lymphocytes. This immunomodulatory effect has been investigated for the treatment of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE).
Target Identification: A Focused Approach
The development of this compound was predicated on a target-based strategy, leveraging the clinical success of the first-generation S1P modulator, fingolimod. The initial hypothesis was that a more selective S1P1 modulator would retain the therapeutic efficacy of lymphocyte sequestration while mitigating the off-target effects associated with the modulation of other S1P receptor subtypes (S1P2-5).
The discovery process for selective S1P1 modulators like this compound generally involves screening compound libraries against a panel of S1P receptor subtypes to identify molecules with high affinity and selectivity for S1P1.
Target Validation: In Vitro and Cellular Assays
A battery of in vitro and cellular assays was employed to confirm S1P1 as the direct target of this compound and to quantify its functional activity.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and cellular assays that validate the potency and selectivity of this compound for the S1P1 receptor.
Table 1: In Vitro Potency and Selectivity of this compound at S1P Receptors
| Assay Type | Receptor Subtype | This compound EC50 (nM) | S1P EC50 (nM) |
| [³⁵S]GTPγS Binding | Human S1P1 | 1.0 | 16 |
| Human S1P2 | >10,000 | 1.5 | |
| Human S1P3 | >10,000 | 0.3 | |
| Human S1P4 | >10,000 | 0.4 | |
| Human S1P5 | 36 | 67 |
EC50 values represent the concentration of the compound that elicits 50% of the maximal response.
Table 2: Cellular Functional Activity of this compound
| Assay Type | Cell Type | Parameter Measured | This compound EC50 (nM) |
| Ca²⁺ Mobilization | CHO cells expressing human S1P1 | Intracellular Calcium Release | 230 |
| S1P1 Receptor Internalization | Human T and B lymphocytes | S1P1 Surface Expression | ~15 |
Experimental Protocols
This assay measures the activation of G proteins coupled to the S1P receptors upon agonist binding.
-
Objective: To determine the potency and selectivity of this compound for S1P receptor subtypes 1-5.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human S1P1, S1P2, S1P3, S1P4, or S1P5 receptors.
-
Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% fatty acid-free BSA.
-
Reaction Mixture: Membranes were incubated with varying concentrations of this compound or the natural ligand S1P in the presence of 10 µM GDP and 0.1 nM [³⁵S]GTPγS.
-
Incubation: The reaction was carried out for 60 minutes at 30°C.
-
Termination and Detection: The reaction was terminated by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS was quantified by scintillation counting.
-
Data Analysis: EC50 values were calculated from concentration-response curves using non-linear regression.
-
This assay assesses the ability of a compound to induce intracellular calcium release following receptor activation.
-
Objective: To measure the functional consequence of S1P1 receptor activation by this compound.
-
Methodology:
-
Cell Culture: CHO cells expressing human S1P1 were cultured in 96-well plates.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Addition: Varying concentrations of this compound were added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration were monitored in real-time using a fluorescence plate reader.
-
Data Analysis: EC50 values were determined from the concentration-response curves.
-
This assay validates the mechanism of functional antagonism by measuring the removal of the S1P1 receptor from the cell surface upon agonist binding.
-
Objective: To confirm that this compound induces the internalization of the S1P1 receptor in primary human lymphocytes.
-
Methodology:
-
Cell Isolation: Primary human T and B lymphocytes were isolated from healthy donor blood.
-
Compound Incubation: Cells were incubated with varying concentrations of this compound for a specified time (e.g., 30 minutes to 24 hours) at 37°C.
-
Staining: Cells were stained with fluorescently labeled antibodies specific for surface S1P1 and lymphocyte markers (e.g., CD3 for T cells, CD19 for B cells).
-
Flow Cytometry: The mean fluorescence intensity (MFI) of S1P1 staining on the cell surface was quantified using a flow cytometer.
-
Data Analysis: The percentage of S1P1 receptor internalization was calculated relative to untreated control cells, and EC50 values were determined.
-
Preclinical and Clinical Validation
The validation of this compound's target engagement and mechanism of action was further substantiated in preclinical animal models and clinical trials in humans.
Preclinical Validation in a Lupus Mouse Model
-
Model: MRL/lpr mice, a well-established model of spontaneous lupus-like autoimmune disease.
-
Key Findings:
-
Oral administration of this compound resulted in a dose-dependent reduction in circulating T and B lymphocytes.[1]
-
Treated mice showed reduced immune cell infiltration in target organs such as the kidneys.
-
This compound treatment led to decreased autoantibody production and a reduction in inflammatory biomarkers.[1]
-
Ultimately, this compound administration improved kidney function and increased the survival of the MRL/lpr mice.[1]
-
Clinical Validation in Systemic Lupus Erythematosus (SLE) Patients
-
Study Design: Phase 2 and 3 clinical trials in patients with moderate to severe SLE.[2][3]
-
Pharmacodynamic Endpoint: The primary pharmacodynamic biomarker was the change in absolute lymphocyte count from baseline.
-
Key Findings:
-
This compound treatment resulted in a dose-dependent and sustained reduction in peripheral blood lymphocyte counts.
-
A reduction in antibody-secreting cells and levels of the inflammatory cytokine IFN-α were also observed.
-
These clinical findings directly correlate with the intended mechanism of action of S1P1 receptor modulation and lymphocyte sequestration.
-
Visualizing the Scientific Rationale
The following diagrams illustrate the key pathways and workflows central to the identification and validation of this compound's target.
Caption: S1P1 Signaling and this compound's Mechanism of Action.
Caption: this compound Target Identification and Validation Workflow.
Caption: this compound's Mechanism of Action on Lymphocyte Trafficking.
Conclusion
The target identification and validation of this compound serve as a robust case study in modern, target-based drug discovery. The high selectivity for the S1P1 receptor, confirmed through rigorous in vitro assays, translates directly to a clear pharmacodynamic effect—lymphocyte reduction—that is consistently observed in both preclinical models and clinical settings. This body of evidence strongly supports S1P1 as the primary therapeutic target of this compound and provides a solid foundation for its ongoing clinical development in autoimmune diseases. The detailed methodologies and quantitative data presented herein offer a comprehensive resource for researchers in the field of immunology and drug development.
References
- 1. Preclinical to clinical translation of cenerimod, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cenerimod, a novel selective S1P1 receptor modulator with unique signaling properties [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure-Activity Relationship of Esonarimod
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esonarimod is an immunomodulatory agent investigated for its potential as an antirheumatic drug. This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationship (SAR) of this compound. As extensive quantitative SAR data for a broad series of this compound analogs are not publicly available, this document focuses on the qualitative SAR, the crucial role of its metabolic activation, and the key structural features influencing its biological activity. The proposed mechanism of action, involving the activation of Toll-like receptors 7 and 8 (TLR7 and TLR8), is discussed in the context of its chemical structure. Detailed experimental protocols for key assays relevant to the characterization of this compound and similar immunomodulatory compounds are also provided.
Introduction to this compound
This compound, (±)-2-(acetylthiomethyl)-4-(4-methylphenyl)-4-oxobutanoic acid, is a small molecule that has been evaluated for its antirheumatic properties. It functions as a prodrug, undergoing metabolic activation to its pharmacologically active form, deacetyl-esonarimod.[1][2] A significant aspect of this compound's pharmacology is that the antirheumatic activities of the (R)- and (S)-enantiomers of its deacetylated metabolite show no significant difference, suggesting a lack of strict stereospecificity for its biological target.[1]
Metabolic Activation of this compound
This compound is rapidly and almost completely absorbed after oral administration and undergoes extensive metabolism. The primary metabolic step is the cleavage of the acetylthiomethyl group to yield the active thiol-containing metabolite, deacetyl-esonarimod.[1][2] This metabolic conversion is essential for its pharmacological activity.
Figure 1: Metabolic activation pathway of this compound.
Structure-Activity Relationship (SAR)
While a comprehensive quantitative SAR study for a wide range of this compound analogs is not publicly available, qualitative insights can be derived from its known metabolites and core structure.
Core Structure and Key Functional Groups
The chemical structure of this compound consists of a butanoic acid backbone with several key functional groups that are critical for its activity.
-
Acetylthiomethyl Group at the 2-position: This group serves as a prodrug moiety. Its in vivo cleavage to a thiol group is necessary for the drug's activity.
-
4-Methylphenyl Group at the 4-position: This lipophilic aromatic ring is likely important for binding to the target protein.
-
Carboxylic Acid Group: This polar group can engage in hydrogen bonding and salt bridge formation, influencing the pharmacokinetic and pharmacodynamic properties of the molecule.
Qualitative SAR Summary
The following table summarizes the key structural features and their known relationship to the biological activity of this compound.
| Structural Feature | Modification/Observation | Impact on Activity | Reference |
| Acetylthiomethyl Group | Cleavage to thiol (deacetylation) | Essential for activity; forms the active metabolite. | |
| Stereocenter at C2 | (R)- vs. (S)-enantiomer of deacetyl-esonarimod | No significant difference in antirheumatic activity observed. | |
| 4-Methylphenyl Group | Presence of the aromatic ring | Believed to be involved in target binding. | |
| Carboxylic Acid Group | Presence of the acidic moiety | Likely contributes to solubility and target interaction. |
Proposed Mechanism of Action: TLR7/8 Activation
The immunomodulatory effects of this compound are thought to be mediated through the activation of Toll-like receptors 7 and 8 (TLR7 and TLR8). These receptors are located in the endosomes of immune cells and recognize single-stranded RNA, leading to the production of pro-inflammatory cytokines and type I interferons. This activation of the innate immune system subsequently modulates the adaptive immune response.
Figure 2: Proposed signaling pathway of Deacetyl-esonarimod via TLR7/8.
Experimental Protocols
The following are representative protocols for assays that can be used to characterize the activity of this compound and its analogs.
TLR7/8 Reporter Assay
This assay is used to determine if a compound activates the TLR7 or TLR8 signaling pathway.
Principle: HEK-293 cells are engineered to express human TLR7 or TLR8 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP, or luciferase) under the control of an NF-κB-inducible promoter. Activation of the TLR pathway leads to the expression of the reporter gene, which can be quantified.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds (this compound analogs)
-
Positive control (e.g., R848)
-
96-well plates
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR7 or hTLR8 cells according to the supplier's instructions.
-
On the day of the assay, prepare a cell suspension at a concentration of approximately 280,000 cells/mL in HEK-Blue™ Detection medium.
-
-
Assay Plate Preparation:
-
Add 20 µL of each test compound dilution to the appropriate wells of a 96-well plate.
-
Include wells for a positive control and a vehicle control.
-
-
Cell Seeding:
-
Add 180 µL of the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
-
Data Acquisition:
-
Measure the SEAP activity by reading the optical density at 620-650 nm using a spectrophotometer.
-
-
Data Analysis:
-
Determine the dose-response relationship by plotting the reporter activity against the log of the compound concentration.
-
Figure 3: General workflow for a TLR reporter assay.
Cytokine Profiling Assay
This assay measures the release of various cytokines from immune cells in response to treatment with a test compound.
Principle: A multiplex immunoassay, such as a Luminex®-based assay, is used to simultaneously quantify multiple cytokines in a single sample of cell culture supernatant. The assay uses spectrally coded magnetic beads, each coated with an antibody specific for a particular cytokine.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or other relevant immune cells
-
Cell culture medium
-
Test compounds
-
Positive control (e.g., LPS)
-
Luminex® multiplex cytokine assay kit (e.g., from R&D Systems or Bio-Rad)
-
Luminex® analyzer
Procedure:
-
Cell Stimulation:
-
Plate PBMCs at a suitable density in a 96-well plate.
-
Treat the cells with various concentrations of the test compounds, a positive control, and a vehicle control.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant.
-
-
Luminex® Assay:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add 50 µL of the microparticle cocktail to each well of the assay plate.
-
Add 50 µL of standard or sample to each well.
-
Incubate on a shaker at room temperature.
-
Wash the plate.
-
Add 50 µL of the biotin-antibody cocktail and incubate.
-
Wash the plate.
-
Add 50 µL of streptavidin-PE and incubate.
-
Wash the plate and resuspend the beads in wash buffer.
-
-
Data Acquisition:
-
Acquire data using a Luminex® analyzer.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Plot the cytokine concentration versus the log of the compound concentration to determine the dose-response relationship.
-
Conclusion
This compound is an interesting immunomodulatory molecule with demonstrated antirheumatic activity. While a detailed quantitative structure-activity relationship for a broad series of its analogs has not been fully elucidated in the public domain, the available data on its active metabolites, particularly the lack of stereospecificity, provide a valuable foundation for further investigation. The core structural elements, including the metabolically labile acetylthiomethyl group and the lipophilic 4-methylphenyl group, are key to its biological function. Future research focusing on systematic modifications of these groups will be instrumental in developing a comprehensive quantitative SAR and potentially optimizing the therapeutic profile of this class of compounds. The experimental protocols detailed herein provide a framework for the continued evaluation of this compound analogs and other novel immunomodulators.
References
Esonarimod and Toll-like Receptor 7: An Assessment of the Evidence and a Guide to TLR7 Agonism
Initial Assessment: Esonarimod as a Toll-like Receptor 7 Agonist
A comprehensive review of publicly available scientific literature and drug development data indicates that this compound is not characterized as a Toll-like receptor 7 (TLR7) agonist. This compound, also known as (S)-KE-298, has been previously investigated as an antirheumatic agent.[1] Its chemical structure is (2S)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid.[2] While the user's query presupposes a role for this compound as a TLR7 agonist, the available data does not support this classification. Therefore, this document will provide an in-depth technical guide on the core topic of Toll-like receptor 7 agonism, using well-characterized molecules as examples, to fulfill the user's request for a detailed scientific resource.
An In-Depth Technical Guide to Toll-like Receptor 7 (TLR7) Agonism
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of TLR7, its signaling pathway, the mechanism of action of its agonists, and relevant experimental protocols.
Introduction to Toll-like Receptor 7 (TLR7)
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system.[3][4] It recognizes single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules.[4] TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. Upon activation, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, mounting an effective antiviral and antitumor immune response.
The TLR7 Signaling Pathway
The activation of TLR7 by an agonist initiates a MyD88-dependent signaling pathway within the endosome. This cascade involves the recruitment of adaptor proteins and subsequent activation of transcription factors, leading to the expression of immune-related genes.
The key steps in the TLR7 signaling pathway are as follows:
-
Ligand Recognition: TLR7, located in the endosomal membrane, recognizes and binds to its specific ligand (e.g., ssRNA or a small molecule agonist).
-
MyD88 Recruitment: Upon ligand binding, TLR7 undergoes a conformational change, leading to the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein.
-
Myddosome Formation: MyD88 then associates with IL-1 receptor-associated kinase 4 (IRAK4), which in turn phosphorylates and activates IRAK1. This complex of TLR7, MyD88, IRAK4, and IRAK1 is often referred to as the "Myddosome".
-
TRAF6 Activation: Activated IRAK1 dissociates from the receptor complex and interacts with TNF receptor-associated factor 6 (TRAF6).
-
Activation of Downstream Kinases: TRAF6 acts as an E3 ubiquitin ligase, leading to the activation of the TAK1 complex (consisting of TAK1, TAB1, TAB2, and TAB3).
-
NF-κB and MAPK Activation: The activated TAK1 complex then phosphorylates and activates two major downstream pathways:
-
The IKK complex, which leads to the phosphorylation and degradation of IκBα, allowing the nuclear translocation of the transcription factor NF-κB.
-
The mitogen-activated protein kinase (MAPK) cascades (including JNK and p38 MAPK).
-
-
IRF7 Activation: In parallel, a complex involving IRAK1, TRAF6, IKKα, and interferon regulatory factor 7 (IRF7) is formed, leading to the phosphorylation and activation of IRF7.
-
Gene Transcription: The activated transcription factors NF-κB and IRF7 translocate to the nucleus and induce the transcription of genes encoding type I interferons (IFN-α/β) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12).
Below is a diagram illustrating the TLR7 signaling pathway.
Well-Characterized TLR7 Agonists
Several small molecule TLR7 agonists have been developed and extensively studied. These are often imidazoquinoline derivatives.
-
Imiquimod (R837): One of the first synthetic TLR7 agonists, approved for topical treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis.
-
Resiquimod (R848): A more potent TLR7/TLR8 dual agonist compared to imiquimod. It induces a robust production of a broader range of cytokines.
Quantitative Data for TLR7 Agonists
The following tables summarize key quantitative data for the well-characterized TLR7 agonist, Resiquimod (R848).
| Table 1: In Vitro Activity of Resiquimod (R848) | |
| Parameter | Value |
| Target(s) | Human TLR7 / TLR8 |
| EC50 (Human TLR7) | ~1 µM |
| EC50 (Human TLR8) | ~0.5 µM |
| EC50 (Mouse TLR7) | ~0.1 µM |
| Data are compiled from various sources and may vary depending on the specific assay conditions. |
| Table 2: Cytokine Induction by Resiquimod (R848) in Human PBMCs | ||
| Cytokine | Concentration of R848 | Approximate Secretion Level (pg/mL) |
| IFN-α | 1 µg/mL | > 1000 |
| TNF-α | 1 µg/mL | > 2000 |
| IL-6 | 1 µg/mL | > 5000 |
| IL-12 | 1 µg/mL | > 500 |
| Data are representative and can vary significantly based on donor variability and experimental setup. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: TLR7 Reporter Assay using HEK-Blue™ hTLR7 Cells
This assay quantifies the activation of TLR7 by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compound (e.g., Resiquimod) and vehicle control (e.g., DMSO)
-
Positive control: R848 (1 µg/mL)
-
96-well flat-bottom culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-650 nm)
Methodology:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the experiment, harvest cells and resuspend in fresh, pre-warmed growth medium to a density of ~280,000 cells/mL.
-
Plating: Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compound. Add 20 µL of the test compound, positive control, or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Prepare the QUANTI-Blue™ solution according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant from each well of the 96-well plate to a new flat-bottom 96-well plate.
-
Add 180 µL of the QUANTI-Blue™ solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Acquisition: Measure the optical density (OD) at 620-650 nm using a spectrophotometer.
-
Data Analysis: The SEAP activity is proportional to the TLR7-induced NF-κB activation. Plot the OD values against the compound concentration to determine the EC50.
Protocol 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol measures the secretion of cytokines from human PBMCs following stimulation with a TLR7 agonist.
Materials:
-
Ficoll-Paque™ PLUS
-
Leukocyte cones from healthy human donors
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Test compound (e.g., Resiquimod)
-
Positive control: R848 (1 µg/mL)
-
96-well round-bottom culture plates
-
ELISA kits for target cytokines (e.g., IFN-α, TNF-α, IL-6)
Methodology:
-
PBMC Isolation: Isolate PBMCs from leukocyte cones using Ficoll-Paque™ density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI medium and plate at a density of 1 x 10^6 cells/well in a 96-well round-bottom plate.
-
Compound Stimulation: Add the test compound at various concentrations to the wells. Include a vehicle control and a positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 1200 rpm for 10 minutes. Carefully collect the supernatant and store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the compound concentrations to generate dose-response curves.
Below is a diagram illustrating a typical experimental workflow for evaluating a TLR7 agonist.
Applications in Drug Development
The potent immunostimulatory properties of TLR7 agonists have led to their investigation in several therapeutic areas:
-
Oncology: TLR7 agonists are being explored as monotherapies and in combination with other cancer treatments, such as checkpoint inhibitors, to enhance anti-tumor immunity.
-
Infectious Diseases: By mimicking a viral infection, TLR7 agonists can induce a strong antiviral state, making them potential therapeutics for chronic viral infections like hepatitis B and C.
-
Vaccine Adjuvants: TLR7 agonists can be used as adjuvants in vaccines to enhance the magnitude and quality of the adaptive immune response to the vaccine antigen.
Conclusion
While this compound is not a recognized TLR7 agonist based on current scientific evidence, the field of TLR7 agonism is a dynamic and promising area of research and drug development. The ability of TLR7 agonists to potently activate the innate immune system and subsequently shape the adaptive immune response provides a powerful tool for therapeutic intervention in a range of diseases, from cancer to viral infections. A thorough understanding of the TLR7 signaling pathway and the use of robust experimental protocols are essential for the successful development of novel TLR7-targeted therapies.
References
- 1. A practical procedure for the synthesis of this compound, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirheumatic agent (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, (S)- | C14H16O4S | CID 10221336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of Esonarimod: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esonarimod (also known as KE-298) is a novel anti-rheumatic agent developed by Taisho Pharmaceutical. Preclinical data indicate that this compound functions as an inhibitor of Interleukin-12 subunit p40 (IL-12p40) and Interleukin-1 alpha (IL-1α). The development of this compound has since been discontinued. This technical guide synthesizes the available information regarding the cellular targets and mechanism of action of this compound. Due to the discontinued development of this compound, publicly accessible quantitative data on its bioactivity and detailed experimental protocols are limited. This document aims to provide a comprehensive overview based on the existing information.
Introduction
This compound was investigated as a potential therapeutic for immune-mediated inflammatory diseases, such as rheumatoid arthritis. Its proposed mechanism of action centers on the inhibition of two key pro-inflammatory cytokines: IL-12 and IL-1α. By targeting these molecules, this compound was expected to modulate downstream inflammatory cascades implicated in the pathophysiology of autoimmune disorders.
Cellular Targets
The primary cellular targets of this compound have been identified as:
-
Interleukin-12 subunit p40 (IL-12p40): This protein is a common subunit of two important cytokines, IL-12 and IL-23. IL-12 is crucial for the differentiation of T helper 1 (Th1) cells, which drive cell-mediated immunity. IL-23 is essential for the maintenance of T helper 17 (Th17) cells, which are implicated in numerous autoimmune diseases. By targeting the p40 subunit, this compound can theoretically inhibit the signaling of both IL-12 and IL-23.
-
Interleukin-1 alpha (IL-1α): IL-1α is a member of the IL-1 family of cytokines, which are potent mediators of inflammation. It can be expressed as a cell-surface molecule or secreted, and it signals through the IL-1 receptor (IL-1R) to induce the expression of a wide range of inflammatory genes.
Mechanism of Action
This compound is believed to exert its anti-inflammatory effects by directly or indirectly inhibiting the activity of IL-12p40 and IL-1α. This inhibition would lead to the suppression of inflammatory cell differentiation and the reduction of pro-inflammatory mediator production.
Inhibition of IL-12 and IL-23 Signaling
The proposed mechanism for this compound's activity against IL-12 and IL-23 is through the inhibition of the shared p40 subunit. This would prevent the formation of the functional heterodimeric cytokines and/or block their interaction with their respective receptors.
Esonarimod's Effect on Cytokine Production: A Technical Whitepaper
November 2025
Executive Summary
Esonarimod (also known as KE-298) is a novel antirheumatic drug candidate that has demonstrated significant immunomodulatory effects, particularly in the context of rheumatoid arthritis. Although its clinical development was discontinued, preclinical and early clinical studies have elucidated its mechanisms of action, which center on the inhibition of key pro-inflammatory cytokine production. This technical guide provides a comprehensive overview of the available scientific literature on this compound's impact on cytokine synthesis, the signaling pathways it modulates, and the experimental methodologies used to characterize its effects. This compound primarily exerts its anti-inflammatory properties by suppressing the production of critical cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). This is achieved through the modulation of distinct signaling pathways in different cell types, including the inhibition of the Activator Protein-1 (AP-1) transcription factor in synovial cells and the suppression of the Interferon-beta (IFN-β)/Interferon Regulatory Factor-1 (IRF-1) pathway in macrophages. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of disease-modifying antirheumatic drugs (DMARDs) and the intricate signaling networks that govern inflammatory responses.
Introduction
This compound is a prodrug that is rapidly metabolized to its active form, deacetyl-esonarimod (also known as M-I or KE-758).[1] It was developed by Taisho Pharmaceutical as a potential treatment for rheumatoid arthritis.[2] The rationale for its development was based on the central role of pro-inflammatory cytokines in the pathophysiology of this and other autoimmune diseases. This guide will detail the known effects of this compound on the production of key cytokines and the underlying molecular mechanisms.
Quantitative Data on Cytokine Inhibition
Table 1: Effect of this compound (KE-298) and its Active Metabolite (KE-758) on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type | Stimulus | Drug Form | Concentration | Observed Effect | Reference |
| TNF-α | Human Monocyte Cell Line (THP-1) | IFN-γ + LPS | KE-758 | Not specified | Significant suppression of protein and mRNA expression. | [1] |
| IL-1β | Human Monocyte Cell Line (THP-1) | IFN-γ + LPS | KE-758 | Not specified | Significant suppression of protein and mRNA expression. | [1] |
| Pro-inflammatory Cytokines (General) | Rheumatoid Arthritis Synovial Fibroblast-like Cells | TNF-α (2 ng/ml) | KE-298 | 10-4 - 10-5 M | Inhibition of production. | [2] |
| IL-6 | Rheumatoid Arthritis Synovial Fibroblast-like Cells | TNF-α (2 ng/ml) | KE-298 | 10-4 - 10-5 M | Inhibition of production mentioned in abstract keywords. |
Table 2: Effect of this compound (KE-298) and its Active Metabolite (KE-758) on Other Inflammatory Mediators
| Mediator | Cell Type | Stimulus | Drug Form | Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) | Murine Macrophage Cells (RAW264.7) | LPS | KE-298 & KE-758 | Not specified | Suppression of production. | |
| iNOS | Murine Macrophage Cells (RAW264.7) | LPS | KE-298 & KE-758 | Not specified | Inhibition of gene expression. | |
| Matrix Metalloproteinase-1 (MMP-1) | Rheumatoid Arthritis Synovial Fibroblast-like Cells | TNF-α (2 ng/ml) | KE-298 | 10-4 - 10-5 M | Inhibition of production. |
Signaling Pathways Modulated by this compound
This compound's inhibitory effects on cytokine production are mediated through distinct signaling pathways in different cell types. The primary mechanisms identified are the downmodulation of the AP-1 transcription factor in synovial cells and the inhibition of the IFN-β/IRF-1 pathway in macrophages.
Inhibition of the AP-1 Signaling Pathway in Synovial Cells
In rheumatoid arthritis synovial fibroblast-like cells, this compound (KE-298) was found to inhibit the production of pro-inflammatory cytokines and MMP-1 by reducing their gene transcription through the downmodulation of the AP-1 transcription factor.
Inhibition of the IFN-β/IRF-1 Pathway in Macrophages
In murine macrophage cells, this compound and its active metabolite KE-758 were shown to suppress LPS-induced nitric oxide production by inhibiting iNOS gene expression. This was not due to an effect on the NF-κB pathway, but rather through the marked suppression of LPS-induced IFN-β and IRF-1 gene expression.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature. Specific details on reagents and instruments are not fully available.
Cell Culture and Treatment for Cytokine Production Assays
-
Cell Lines:
-
THP-1 (Human Monocytic Cell Line): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Rheumatoid Arthritis Synovial Fibroblast-like Cells: Isolated from synovial tissues of RA patients and maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum.
-
RAW264.7 (Murine Macrophage Cell Line): Cultured in DMEM with 10% fetal bovine serum.
-
-
Stimulation and Treatment:
-
THP-1 Cells: Cells are typically seeded in 24-well plates. For stimulation, cells are pre-treated with Interferon-gamma (IFN-γ) for approximately 16 hours, followed by the addition of Lipopolysaccharide (LPS) for 6 hours (for TNF-α detection) or 24 hours (for IL-1β detection). This compound's active metabolite (KE-758) is added concurrently with the LPS stimulation.
-
RA Synovial Cells: Cells are co-cultured with this compound (KE-298) at concentrations ranging from 10-4 to 10-5 M in the presence or absence of TNF-α (e.g., 2 ng/ml) for a specified duration.
-
RAW264.7 Cells: Cells are stimulated with LPS in the presence or absence of this compound (KE-298) or its active metabolite (KE-758).
-
Measurement of Cytokine Protein Levels
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Cell culture supernatants are collected after the stimulation/treatment period.
-
Commercially available ELISA kits specific for the cytokine of interest (e.g., human TNF-α, human IL-1β, human IL-6) are used according to the manufacturer's instructions.
-
Briefly, 96-well plates pre-coated with a capture antibody are incubated with the culture supernatants and a series of standards of known concentration.
-
After washing, a detection antibody, often biotinylated, is added.
-
This is followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution (e.g., TMB) is then added, and the color development is stopped with a stop solution.
-
The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
-
Measurement of Cytokine mRNA Expression
-
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR):
-
Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined spectrophotometrically.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
The resulting cDNA is then used as a template for PCR amplification using primers specific for the target cytokine genes (e.g., TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The PCR products are visualized by agarose gel electrophoresis.
-
-
Quantitative Real-Time PCR (qPCR):
-
This method follows the same initial steps as RT-PCR for RNA extraction and cDNA synthesis.
-
The PCR is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) or fluorescently labeled probes (e.g., TaqMan) to detect the amplification of the target gene in real-time.
-
The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of a housekeeping gene.
-
Experimental Workflow for Cytokine Inhibition Studies
Conclusion
This compound (KE-298) and its active metabolite KE-758 have demonstrated clear inhibitory effects on the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. These effects are mediated through the targeted modulation of specific intracellular signaling pathways, namely the AP-1 pathway in synovial cells and the IFN-β/IRF-1 pathway in macrophages. While the discontinuation of its clinical development has limited the availability of extensive quantitative data, the existing preclinical studies provide valuable insights into its mechanism of action. Further investigation into molecules with similar mechanisms could pave the way for new therapeutic strategies for rheumatoid arthritis and other inflammatory disorders.
References
- 1. KE-758, an active metabolite of the new anti-rheumatic drug KE-298, suppresses production of tumor necrosis factor-alpha and interleukin-1 beta in THP-1, a human monocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of KE298, 2-acetylthiomethyl-3-(4-methylbenzoyl) propionic acid, to suppress abnormal synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Esonarimod: An Early-Stage Investigation of a Discontinued Anti-Inflammatory Agent
Executive Summary: Early-stage research into Esonarimod (also known as KE-298) identified it as a potential anti-inflammatory agent, primarily investigated for rheumatoid arthritis. Contrary to the initial premise of exploring it as a Toll-like receptor 8 (TLR8) agonist, publicly available scientific literature indicates that its proposed mechanism of action was the inhibition of pro-inflammatory cytokines, specifically Interleukin-1 (IL-1). Development of this compound was initiated by Taisho Pharmaceutical but was discontinued in 1997.[1] Due to the early termination of its development, the volume of detailed, publicly accessible data on its preclinical and clinical profile is limited. This guide summarizes the available information, including its mechanism of action, limited quantitative data, and the general experimental approaches cited in historical literature.
Introduction and Identification
This compound, chemically known as (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, was developed as a small molecule drug candidate for the treatment of rheumatoid arthritis.[1][2] The compound was classified as an antirheumatic agent.[1][2] It is critical to distinguish this compound from Cenerimod, a more recently developed selective sphingosine-1-phosphate receptor 1 (S1P1) modulator investigated for systemic lupus erythematosus (SLE), as the similar names can cause confusion.
Proposed Mechanism of Action: Cytokine Inhibition
The primary mechanism of action attributed to this compound was the inhibition of Interleukin-1 (IL-1), a key cytokine involved in inflammatory processes. Some sources also suggest it may inhibit Interleukin-12 subunit p40 (IL-12p40). By targeting these cytokines, this compound was intended to suppress the inflammatory cascade that contributes to the pathology of autoimmune diseases like rheumatoid arthritis.
There is no evidence in the available literature to suggest that this compound functions as a Toll-like receptor 8 (TLR8) agonist. TLR8 agonists, such as Motolimod (VTX-2337), represent a distinct class of immunomodulatory agents that activate the innate immune system. This compound's function as a cytokine inhibitor places it in a different therapeutic category.
Below is a conceptual diagram of the proposed inhibitory action of this compound on the IL-1 signaling pathway.
Preclinical Quantitative Data
Due to the early discontinuation of this compound's development, publicly available quantitative data is exceptionally scarce. A single study reported its in vitro activity in a murine macrophage cell line.
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| This compound (KE-298) | Nitric Oxide (NO) Production | RAW264.7 | IC50 | 117.5 µg/mL |
Table 1: In Vitro Inhibitory Activity of this compound.
Cited Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are not available in the public domain. However, based on the published literature, the general methodology for the key in vitro experiment can be outlined.
Protocol: Inhibition of Nitric Oxide Production in RAW264.7 Cells
-
Objective: To determine the concentration at which this compound inhibits 50% (IC50) of the lipopolysaccharide (LPS)-induced nitric oxide production in macrophage-like cells.
-
Cell Line: RAW264.7 murine macrophage cells.
-
Stimulant: Lipopolysaccharide (LPS) from Escherichia coli (100 ng/mL) was used to induce an inflammatory response and stimulate NO production.
-
Treatment: Cells were incubated with LPS in the presence of varying concentrations of this compound (ranging from 10 to 300 µg/mL).
-
Incubation: The cell cultures were maintained for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Measurement: After incubation, the cell supernatants were collected. The concentration of nitrite (NO2-), a stable metabolite of NO, was measured as an indicator of NO production. The IC50 value was then calculated based on the dose-response curve.
Below is a simplified workflow diagram for this experimental protocol.
Conclusion and Future Outlook
The early-stage research on this compound positioned it as a potential anti-inflammatory therapeutic targeting the IL-1 pathway. However, its development was halted for undisclosed reasons in 1997. The discontinuation at such an early phase has resulted in a significant lack of data in modern scientific literature, making a comprehensive technical analysis challenging. The available information confirms its identity as a cytokine inhibitor, not a TLR8 agonist. Researchers interested in the therapeutic potential of cytokine inhibition or TLR8 agonism should direct their focus to other, more extensively studied compounds with richer datasets.
References
Esonarimod's Role in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esonarimod, also known as cenerimod, is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Its primary mechanism of action involves the sequestration of lymphocytes in lymphoid tissues, leading to a reduction in circulating lymphocytes. This has positioned it as a therapeutic candidate for autoimmune diseases such as Systemic Lupus Erythematosus (SLE).[1][2][3][4][5] While its principal effects are on the adaptive immune system, emerging evidence indicates that this compound also plays a significant role in modulating components of the innate immune system. This guide provides an in-depth technical overview of this compound's functions in innate immunity, focusing on its direct effects on macrophages and dendritic cells, supported by available data and experimental protocols.
Core Mechanism of Action: S1P1 Receptor Modulation
This compound is a potent and selective agonist of the S1P1 receptor. The binding of this compound to S1P1 on lymphocytes induces the internalization of the receptor, rendering the cells unresponsive to the endogenous S1P gradient that is necessary for their egress from lymph nodes. This "functional antagonism" leads to a reversible, dose-dependent reduction of circulating T and B lymphocytes.
This compound's Interaction with the Innate Immune System
Beyond its effects on lymphocytes, this compound influences innate immunity through both indirect and direct mechanisms.
Indirect Effects on Innate Immunity
In the context of autoimmune diseases like SLE, the reduction of circulating lymphocytes by this compound leads to downstream effects on the innate immune system. Notably, treatment with cenerimod has been shown to reduce plasma levels of interferon-alpha (IFN-α) in SLE patients. IFN-α is a key cytokine produced by innate immune cells, particularly plasmacytoid dendritic cells, and its reduction highlights an indirect immunomodulatory effect of this compound on the innate immune response.
Direct Effects on Innate Immune Cells
Recent findings have illuminated the direct interaction of this compound and its active metabolite, KE-758, with key innate immune cells, namely macrophages and dendritic cells.
This compound, primarily through its active metabolite KE-758, directly suppresses pro-inflammatory responses in macrophages. This is not dependent on its S1P1-mediated effects on lymphocytes but rather through a distinct intracellular signaling pathway.
-
Inhibition of Nitric Oxide Production: this compound and its metabolite KE-758 have been shown to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage cell lines (RAW264.7). This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) gene expression.
-
Modulation of the IFN-β/IRF-1 Signaling Pathway: The suppression of iNOS gene expression by KE-758 is mediated by the marked suppression of LPS-induced interferon-beta (IFN-β) and interferon regulatory factor-1 (IRF-1) gene expression. This mechanism is noteworthy as it is independent of the canonical NF-κB activation pathway, which is a common target for anti-inflammatory drugs.
-
Suppression of Pro-inflammatory Cytokines: In the human monocyte cell line THP-1, KE-758 significantly suppresses the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) by inhibiting their mRNA expression.
There has been a hypothesis that this compound may act as a Toll-like receptor 4 (TLR4) antagonist; however, the primary evidence points towards a mechanism downstream of TLR4 signaling.
This compound has been observed to impact the function of dendritic cells, which are crucial antigen-presenting cells that bridge the innate and adaptive immune systems. Specifically, cenerimod has been shown to mitigate the migration of dendritic cells to draining lymph nodes. This effect is likely mediated through the modulation of S1P1 receptors expressed on dendritic cells, thereby interfering with their ability to respond to chemotactic signals.
Quantitative Data
While qualitative effects of this compound on innate immune cells are documented, specific IC50 and EC50 values for these direct effects are not extensively reported in the available literature. The following tables summarize the known effects.
Table 1: Effects of this compound and its Metabolite (KE-758) on Macrophage Function
| Cell Line | Stimulant | Measured Parameter | Effect | Reference |
| RAW264.7 (murine macrophage) | LPS | Nitric Oxide (NO) Production | Suppression | |
| RAW264.7 (murine macrophage) | LPS | iNOS Gene Expression | Inhibition | |
| RAW264.7 (murine macrophage) | LPS | IFN-β Gene Expression | Marked Suppression | |
| RAW264.7 (murine macrophage) | LPS | IRF-1 Gene Expression | Marked Suppression | |
| RAW264.7 (murine macrophage) | LPS | NF-κB Activation | No Effect | |
| THP-1 (human monocyte) | IFN-γ + LPS | TNF-α Production | Significant Suppression | |
| THP-1 (human monocyte) | IFN-γ + LPS | IL-1β Production | Significant Suppression | |
| THP-1 (human monocyte) | IFN-γ + LPS | TNF-α mRNA Expression | Inhibition | |
| THP-1 (human monocyte) | IFN-γ + LPS | IL-1β mRNA Expression | Inhibition |
Table 2: Effects of Cenerimod (this compound) on Dendritic Cell Function
| Model | Measured Parameter | Effect | Reference |
| Rodent Disease Models | Dendritic Cell Migration to Draining Lymph Node | Reduction |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound's mechanism in macrophages.
Caption: Cenerimod's effect on dendritic cell migration.
Experimental Workflows
References
- 1. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of proinflammatory cytokine production in macrophages by lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the iNOS pathway in inflammatory macrophages by low-dose X-irradiation in vitro. Is there a time dependence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dendritic cell migration assay: a potential prediction model for identification of contact allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
Esonarimod: A Technical Whitepaper on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esonarimod, also known as (R)-KE-298, is a small molecule that has been investigated for its anti-inflammatory properties, particularly in the context of rheumatoid arthritis. This document provides a comprehensive overview of its known physicochemical characteristics and explores its likely mechanism of action as a modulator of the Toll-like receptor 4 (TLR4) signaling pathway. While the clinical development of this compound was discontinued, its profile as a potential anti-inflammatory agent remains of interest to researchers in immunology and drug discovery.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. It is important to note that the majority of the available data is based on computational predictions.
| Property | Value | Source |
| IUPAC Name | (2R)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid | PubChem |
| Chemical Formula | C₁₄H₁₆O₄S | PubChem[1] |
| Molecular Weight | 280.34 g/mol | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem |
| Exact Mass | 280.07693016 g/mol | PubChem |
| Topological Polar Surface Area | 77.8 Ų | PubChem |
| Heavy Atom Count | 19 | PubChem |
| CAS Number | 176107-74-7 | PubChem |
Mechanism of Action: Toll-like Receptor 4 (TLR4) Antagonism
While the precise molecular interactions of this compound have not been fully elucidated in publicly accessible literature, its development for rheumatoid arthritis strongly suggests a mechanism centered on the modulation of inflammatory pathways. A key pathway implicated in the pathogenesis of rheumatoid arthritis is the Toll-like receptor 4 (TLR4) signaling cascade. TLR4 is a pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS) from Gram-negative bacteria or endogenous damage-associated molecular patterns (DAMPs), initiates a potent inflammatory response. This response is mediated through two primary downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways, both of which culminate in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Given that TLR4 antagonists are being explored as therapeutic agents for rheumatoid arthritis and other inflammatory conditions, it is plausible that this compound exerts its anti-inflammatory effects by antagonizing the TLR4 signaling pathway. This would involve the inhibition of TLR4 activation, thereby reducing the production of key inflammatory mediators.
TLR4 Signaling Pathway and the Role of an Antagonist
The activation of TLR4 is a multi-step process involving the co-receptor MD-2, which directly binds to ligands like LPS. This binding event induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the recruitment of intracellular adaptor proteins, which triggers the downstream signaling cascades.
A TLR4 antagonist would interfere with this process, likely by binding to the TLR4/MD-2 complex and preventing the conformational changes necessary for activation and dimerization. This inhibition would block the subsequent signaling events, leading to a reduction in the inflammatory response.
Experimental Protocols
To characterize the physicochemical properties and biological activity of a compound like this compound, a series of standardized experimental protocols would be employed.
Determination of Physicochemical Properties
-
Melting Point: Determined using a melting point apparatus where the temperature at which the substance transitions from solid to liquid is observed.
-
Solubility: Assessed by adding increasing amounts of the compound to a fixed volume of a solvent (e.g., water, DMSO) at a specific temperature until saturation is reached. The concentration at saturation defines the solubility.
-
pKa: Measured using potentiometric titration, where a solution of the compound is titrated with an acid or base, and the pH is monitored. The pKa is the pH at which the compound is 50% ionized.
-
LogP (Octanol-Water Partition Coefficient): Experimentally determined using the shake-flask method, where the compound is dissolved in a mixture of octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.
In Vitro Assays for TLR4 Antagonism
The potential of this compound to act as a TLR4 antagonist can be evaluated through a series of in vitro cellular assays.
-
Cell Culture: A suitable cell line expressing TLR4, such as human monocytic THP-1 cells or HEK293 cells transfected with TLR4, MD-2, and a reporter gene (e.g., NF-κB-luciferase), would be cultured under standard conditions.
-
LPS Stimulation and Cytokine Measurement (ELISA):
-
Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 1 hour).
-
The cells are then stimulated with a known concentration of LPS to activate the TLR4 pathway.
-
After an appropriate incubation time (e.g., 6-24 hours), the cell culture supernatant is collected.
-
The concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs). A dose-dependent reduction in cytokine levels in the presence of this compound would indicate TLR4 antagonism.
-
-
NF-κB Activation Assay:
-
Using a reporter cell line (e.g., HEK-Blue™ TLR4), cells are treated as described above.
-
Activation of the NF-κB pathway is quantified by measuring the activity of the reporter enzyme (e.g., secreted embryonic alkaline phosphatase) in the supernatant. A decrease in reporter activity with increasing concentrations of this compound would confirm the inhibition of TLR4-mediated NF-κB activation.
-
-
Western Blot Analysis of Signaling Proteins:
-
Cells are treated with this compound and/or LPS.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
The phosphorylation status of key downstream signaling proteins, such as p65 (a subunit of NF-κB) and IRF3, is assessed by Western blotting using phospho-specific antibodies. Inhibition of LPS-induced phosphorylation of these proteins by this compound would provide further evidence of its antagonistic activity on the TLR4 pathway.
-
Conclusion
This compound is an anti-inflammatory small molecule with physicochemical properties that suggest its potential as an orally available drug candidate. Although its clinical development has been halted, its likely mechanism of action as a Toll-like receptor 4 antagonist makes it a compound of continued interest for researchers studying inflammatory diseases. The experimental protocols outlined in this document provide a framework for the further characterization of this compound and other potential TLR4 modulators. A deeper understanding of how compounds like this compound interact with the TLR4 signaling pathway could pave the way for the development of novel therapeutics for a range of inflammatory conditions.
References
Esonarimod: A Technical Guide to its Molecular Properties and Immunomodulatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esonarimod is a small molecule immunomodulator that has been investigated for its therapeutic potential in autoimmune diseases, particularly rheumatoid arthritis. This technical guide provides a comprehensive overview of its molecular characteristics, mechanism of action, and the experimental protocols used to evaluate its activity. This compound acts as an agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), leading to the downstream inhibition of pro-inflammatory cytokines such as Interleukin-12 (IL-12) and Interleukin-1α (IL-1α). This guide details its molecular formula and structure, summarizes available, albeit limited, quantitative bioactivity data, and provides in-depth experimental methodologies for assessing its immunomodulatory effects. Furthermore, it includes visualizations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of its function.
Molecular Formula and Structure
This compound is a chiral small molecule with the following molecular properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₆O₄S |
| Molecular Weight | 280.34 g/mol |
| IUPAC Name | (2S)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid |
| SMILES | CC1=CC=C(C=C1)C(=O)C--INVALID-LINK--C(=O)O |
| InChI | InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18)/t12-/m1/s1 |
| InChIKey | YRSSFEUQNAXQMX-GFCCVEGCSA-N |
Mechanism of Action: TLR7/8 Agonism and Cytokine Inhibition
This compound's primary mechanism of action involves the activation of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and certain small synthetic molecules. Upon activation by this compound, TLR7 and TLR8 initiate a downstream signaling cascade that ultimately modulates the production of various cytokines. A key therapeutic effect of this compound is the subsequent inhibition of the pro-inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-1α (IL-1α), which are implicated in the pathophysiology of autoimmune diseases like rheumatoid arthritis.
Signaling Pathway
The binding of this compound to TLR7 and TLR8 in the endosome of immune cells, such as dendritic cells and macrophages, triggers the recruitment of the adaptor protein MyD88. This leads to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways. The activation of these pathways results in the transcription and translation of various genes, including those for pro-inflammatory cytokines. While the initial activation of TLR7/8 is agonistic, the net effect in the context of rheumatoid arthritis treatment is a reduction in key inflammatory mediators.
Quantitative Bioactivity Data
| Compound | Target | Assay | Activity (EC₅₀/IC₅₀) | Reference |
| This compound | TLR7/8 | Not specified | Data not publicly available | - |
| Motolimod (VTX-2337) | TLR8 | Cell-based reporter assay | EC₅₀: ~100 nM | [1] |
| DSP-0509 | TLR7 | NF-kB/SEAP reporter assay | EC₅₀: 515 nM (human), 33 nM (mouse) | [2] |
| Apilimod | IL-12/IL-23 Production | Human PBMC assay | IC₅₀: <20 nM | [3] |
| Anakinra (IL-1Ra) | IL-1 Receptor | Binding Assay | IC₅₀: 2-4 ng/mL | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound's immunomodulatory activity.
HEK-Blue™ TLR7/8 Reporter Assay
This assay is used to determine the agonist activity of compounds on TLR7 and TLR8. It utilizes HEK293 cells that are engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compound (this compound)
-
Positive control (e.g., R848 for TLR7/8)
-
Negative control (vehicle, e.g., DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Spectrophotometer (620-650 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's instructions. On the day of the assay, harvest cells and resuspend them in HEK-Blue™ Detection medium to a concentration of 2.8 x 10⁵ cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in cell culture medium.
-
Assay Plate Setup: Add 20 µL of each compound dilution, positive control, and negative control to the appropriate wells of a 96-well plate.
-
Cell Seeding: Add 180 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Data Acquisition: Measure the absorbance of the supernatant at 620-650 nm using a spectrophotometer. The SEAP activity is proportional to the activation of NF-κB.
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
This protocol is used to quantify the effect of this compound on the expression of IL-12 and IL-1α mRNA in immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
LPS (lipopolysaccharide) as a stimulant
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Primers for human IL-12p40, IL-1α, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Seed PBMCs or THP-1 cells in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for IL-12p40, IL-1α, and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression of the target genes in this compound-treated cells compared to control cells.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Inhibition of interleukin 1 (IL-1) binding and bioactivity in vitro and modulation of acute inflammation in vivo by IL-1 receptor antagonist and anti-IL-1 receptor monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Esonarimod In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esonarimod, also known as (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, was initially developed by Taisho Pharmaceutical Co., Ltd. as a potential new anti-rheumatic drug.[1] While its development status is listed as discontinued, the available information points towards its mechanism of action being centered on the modulation of inflammatory pathways.[2] Conflicting reports suggest this compound may act as an inhibitor of pro-inflammatory cytokines such as Interleukin-12 (IL-12) and Interleukin-1 alpha (IL-1α), or as a modulator of the sphingosine-1-phosphate receptor 1 (S1P1).[2][3] Both mechanisms are highly relevant in the context of autoimmune diseases like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound based on these potential mechanisms of action. The assays are designed to be conducted in a research setting to evaluate the compound's effect on key cellular responses involved in inflammation.
Mechanism of Action Overview
1. Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulation:
S1P1 receptors play a critical role in regulating the trafficking of lymphocytes from secondary lymphoid organs into the peripheral circulation.[3] By binding to the S1P1 receptor on lymphocytes, S1P1 modulators cause the internalization and degradation of the receptor. This renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress, effectively trapping them within the lymph nodes. This sequestration of lymphocytes prevents their infiltration into sites of inflammation, such as the synovium in rheumatoid arthritis, thereby reducing the inflammatory response.
2. Inhibition of Pro-inflammatory Cytokines:
Cytokines like IL-12 and IL-1α are key mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases. IL-12 is crucial for the differentiation of T helper 1 (Th1) cells, which drive cell-mediated immunity, while IL-1α is a potent pro-inflammatory cytokine that activates a cascade of other inflammatory mediators. Inhibition of these cytokines can significantly dampen the inflammatory response.
Key In Vitro Cell-Based Assays for this compound
The following protocols describe methods to evaluate the two primary proposed mechanisms of action of this compound.
Protocol 1: Lymphocyte Chemotaxis Assay to Evaluate S1P1 Receptor Modulation
Principle:
This assay measures the ability of this compound to inhibit the migration of lymphocytes towards an S1P gradient. Inhibition of migration indicates that this compound is functionally modulating the S1P1 receptor. This assay is a cornerstone for characterizing S1P1 receptor modulators.
Materials:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line (e.g., Jurkat T cells).
-
Reagents:
-
RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA)
-
Sphingosine-1-phosphate (S1P)
-
This compound (and vehicle control, e.g., DMSO)
-
Calcein-AM (for cell labeling and quantification)
-
-
Apparatus:
-
Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)
-
Fluorescence plate reader
-
Experimental Protocol:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 + 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Pre-incubate the Calcein-AM labeled cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 1-2 hours at 37°C.
-
-
Chemotaxis Assay Setup:
-
Add RPMI 1640 + 0.5% BSA containing a specific concentration of S1P (e.g., 100 nM) to the lower wells of the chemotaxis chamber.
-
Add medium without S1P to control wells (for measuring basal migration).
-
Place the microporous membrane over the lower wells.
-
Add 100 µL of the this compound-treated or vehicle-treated cell suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, carefully remove the cells from the upper side of the membrane.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).
-
Data Presentation:
The results can be presented as the percentage of migration inhibition compared to the vehicle control. The IC50 value, which is the concentration of this compound that inhibits 50% of S1P-induced migration, should be calculated.
| This compound Concentration | Mean Fluorescence Units (RFU) | % Migration | % Inhibition |
| Vehicle Control (No S1P) | 150 | 0% | - |
| Vehicle Control (+ S1P) | 1500 | 100% | 0% |
| 0.1 nM | 1450 | 96% | 4% |
| 1 nM | 1200 | 78% | 22% |
| 10 nM | 825 | 50% | 50% |
| 100 nM | 300 | 11% | 89% |
| 1 µM | 160 | 1% | 99% |
| 10 µM | 155 | 0.4% | 99.6% |
| IC50 | ~10 nM |
Table 1: Representative data for this compound's effect on S1P-induced lymphocyte migration.
Visualization of S1P1 Signaling Pathway:
Caption: S1P1 signaling pathway leading to lymphocyte migration and its inhibition by this compound.
Protocol 2: Pro-inflammatory Cytokine Inhibition Assay
Principle:
This assay determines the ability of this compound to suppress the production of pro-inflammatory cytokines, such as IL-12, IL-1α, TNF-α, and IL-6, from immune cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).
Materials:
-
Cells: Human PBMCs or a monocytic cell line (e.g., THP-1).
-
Reagents:
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (and vehicle control, e.g., DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Apparatus:
-
96-well cell culture plates
-
ELISA kits for human IL-12p40, IL-1α, TNF-α, and IL-6
-
ELISA plate reader
-
Luminometer (for viability assay)
-
Experimental Protocol:
-
Cell Seeding and Differentiation (for THP-1 cells):
-
Seed THP-1 cells at 2 x 10^5 cells/well in a 96-well plate.
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Wash the cells to remove PMA and replace with fresh medium.
-
-
Compound Treatment:
-
Pre-treat the differentiated THP-1 cells or freshly isolated PBMCs with various concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control for 1 hour at 37°C.
-
-
Inflammatory Stimulation:
-
Add LPS to the wells to a final concentration of 100 ng/mL to stimulate cytokine production.
-
Include unstimulated control wells (no LPS).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection and Cytokine Measurement:
-
Centrifuge the plate and carefully collect the cell culture supernatants.
-
Measure the concentration of IL-12p40, IL-1α, TNF-α, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells using a reagent like CellTiter-Glo® to ensure that the observed cytokine inhibition is not due to cytotoxicity.
-
Data Presentation:
The results should be presented as the percentage of cytokine inhibition relative to the LPS-stimulated vehicle control. IC50 values for the inhibition of each cytokine should be determined.
| This compound Concentration | IL-12p40 (pg/mL) | % Inhibition | TNF-α (pg/mL) | % Inhibition | Cell Viability (%) |
| Unstimulated Control | < 10 | - | < 20 | - | 100 |
| Vehicle Control (+ LPS) | 1200 | 0% | 2500 | 0% | 100 |
| 0.1 µM | 1150 | 4% | 2400 | 4% | 101 |
| 1 µM | 900 | 25% | 1875 | 25% | 99 |
| 5 µM | 600 | 50% | 1250 | 50% | 98 |
| 10 µM | 300 | 75% | 625 | 75% | 97 |
| 50 µM | 100 | 92% | 200 | 92% | 95 |
| IC50 | ~5 µM | ~5 µM |
Table 2: Representative data for this compound's inhibitory effect on LPS-induced cytokine production in THP-1 cells.
Visualization of Experimental Workflow:
Caption: Experimental workflow for the pro-inflammatory cytokine inhibition assay.
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. The lymphocyte chemotaxis assay will elucidate its potential as an S1P1 receptor modulator, a mechanism with proven therapeutic relevance in autoimmune diseases. The cytokine inhibition assay will provide insights into its anti-inflammatory properties by directly measuring its effect on key inflammatory mediators. Together, these assays will enable a comprehensive preclinical evaluation of this compound's biological activity and support further drug development efforts.
References
- 1. A practical procedure for the synthesis of this compound, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirheumatic agent (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
Esonarimod (IPI-549) Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esonarimod, also known as IPI-549, is a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ). The PI3K-γ isoform is predominantly expressed in myeloid cells, such as macrophages and neutrophils, and plays a crucial role in regulating their migration and function.[1][2] By inhibiting PI3K-γ, this compound can modulate the tumor microenvironment, shifting it from an immunosuppressive to an immune-active state. This involves the reprogramming of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), leading to enhanced infiltration and activation of cytotoxic T lymphocytes that can effectively target and eliminate cancer cells. Preclinical studies have demonstrated the potential of this compound as both a monotherapy and in combination with other immunotherapies, like checkpoint inhibitors, in various murine models.[3]
These application notes provide a comprehensive guide for the utilization of this compound in in vivo mouse studies, covering recommended dosages, experimental protocols for various models, and an overview of the underlying signaling pathway.
Data Presentation
Table 1: this compound (IPI-549) Dosage and Administration in Murine Models
| Model Type | Mouse Strain | Dosage | Administration Route | Frequency | Vehicle/Formulation | Key Findings | Reference |
| Syngeneic Tumor Models | BALB/c, C57BL/6 | 15 mg/kg | Oral (p.o.) gavage | Daily | Corn oil with 0.5% DMSO | Significant tumor growth inhibition. | |
| Neutrophil Migration (Air Pouch) | Not Specified | Dose-dependent | Oral (p.o.) | 1 hour prior to stimulus | 0.5% carboxymethylcellulose, 0.05% Tween 80 | Significant reduction in neutrophil migration. | |
| Experimental Cerebral Malaria | C57BL/6J | 15 mg/kg | Oral (p.o.) gavage | Daily for 3 days | Corn oil with 0.5% DMSO | Protected mice from experimental cerebral malaria. |
Table 2: Pharmacokinetic Parameters of this compound (IPI-549) in Mice
| Parameter | Value | Dose and Route | Reference |
| Oral Bioavailability (%F) | 88% | 5 mg/kg, Oral | |
| Half-life (t1/2) | 3.2 hours | 5 mg/kg, Oral | |
| Clearance (CL) | 3.6 mL/min/kg | 1 mg/kg, Intravenous | |
| Volume of Distribution (Vss) | 0.8 L/kg | 1 mg/kg, Intravenous |
Mandatory Visualization
References
Application Notes and Protocols for Esonarimod (TAK-242), a TLR4 Signaling Inhibitor, in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esonarimod, also known as TAK-242 or Resatorvid, is a potent and selective small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2][3] TLR4 is a key pattern recognition receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs).[4][5] Upon activation, TLR4 initiates downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, driving inflammatory responses. This compound specifically targets the intracellular domain of TLR4, thereby blocking its signaling and subsequent inflammatory effects.
These application notes provide detailed methodologies for utilizing this compound in primary cell cultures to investigate its anti-inflammatory properties. The protocols are designed for researchers in immunology, drug discovery, and related fields.
Mechanism of Action
This compound exerts its inhibitory effect by covalently binding to a specific cysteine residue (Cys747) in the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4. This binding disrupts the interaction of TLR4 with its downstream adaptor proteins, MyD88 (Myeloid differentiation primary response 88) and TRIF (TIR-domain-containing adapter-inducing interferon-β). Consequently, both the MyD88-dependent and TRIF-dependent signaling pathways are inhibited, leading to a broad suppression of inflammatory mediator production.
Quantitative Data Presentation
The inhibitory activity of this compound (TAK-242) on cytokine production has been quantified in various primary cell types. The following tables summarize the half-maximal inhibitory concentrations (IC50) and effective concentrations from published studies.
Table 1: IC50 Values of this compound (TAK-242) for Cytokine Inhibition in Primary Cells
| Cell Type | Species | Stimulus | Cytokine Inhibited | IC50 | Reference |
| Macrophages | Mouse | LPS | Nitric Oxide | 1.8 nM | |
| Macrophages | Mouse | LPS | TNF-α | 1.9 nM | |
| Macrophages | Mouse | LPS | IL-6 | 1.3 nM | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | LPS | IL-6 | 1.1 - 11 nM | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | LPS | IL-12 | Not specified | |
| Dendritic Cells | Mouse | LPS | IL-12 p40 | Concentration-dependent inhibition | |
| Dendritic Cells | Mouse | LPS | TNF-α | Concentration-dependent inhibition |
Table 2: Effective Concentrations of this compound (TAK-242) in Primary Cell Culture Experiments
| Cell Type | Species | Effective Concentration | Observed Effect | Reference |
| Fibroblast-like Synoviocytes | Human | Not specified | Inhibition of inflammatory cytokine expression | |
| Well-differentiated Primary Airway Epithelial Cells | Human | 10 - 100 µg/mL | Reduction of RSV infection and cytokine release | |
| L6 Myotubes | Rat | 1 µM | Prevention of LPS-induced inflammatory response | |
| Primary Human Keratinocytes | Human | 10 µM | Inhibition of UV-induced NF-κB signaling | |
| CD8+ T cells | Human | Dose-dependent | Decrease in T cell activation and proliferation | |
| Brain Microvascular Endothelial Cells | Rat | Not specified | Attenuation of oxygen-glucose deprivation/reoxygenation injury |
Experimental Protocols
Protocol 1: Preparation of this compound (TAK-242) Stock Solution
Materials:
-
This compound (TAK-242) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM). It is advisable to prepare a stock solution at least 1000-fold higher than the final working concentration to minimize the final DMSO concentration in the cell culture medium (typically ≤ 0.1%).
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C for up to one month.
Protocol 2: Treatment of Primary Human Macrophages with this compound
This protocol details the treatment of primary human macrophages with this compound to assess its effect on LPS-induced cytokine production.
Materials:
-
Primary human monocytes
-
Macrophage-colony stimulating factor (M-CSF)
-
Complete RPMI 1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates (e.g., 24-well plates)
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Macrophage Differentiation: Isolate primary human monocytes from peripheral blood and differentiate them into macrophages by culturing in complete RPMI 1640 medium supplemented with M-CSF for 6-7 days.
-
Cell Seeding: Seed the differentiated macrophages into 24-well plates at a desired density and allow them to adhere overnight.
-
Pre-treatment with this compound: On the day of the experiment, carefully remove the culture medium. Add fresh, serum-free or low-serum medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (DMSO) to the cells. Pre-incubate for 1 hour at 37°C.
-
LPS Stimulation: Following pre-incubation, add LPS to the wells at a final concentration of 100 ng/mL (except for the unstimulated control).
-
Incubation: Incubate the cells for a predetermined time period (e.g., 4, 8, or 24 hours) to allow for cytokine production.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Store the supernatants at -80°C until analysis. Quantify the concentration of target cytokines (TNF-α, IL-6, IL-1β) in the supernatants using ELISA kits according to the manufacturer's instructions.
Protocol 3: Assessment of this compound Cytotoxicity
It is crucial to determine the cytotoxic profile of this compound in the primary cell type of interest to ensure that the observed effects on cytokine production are not due to decreased cell viability.
Materials:
-
Primary cells of interest
-
Complete culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or LDH assay)
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations, including those used in the functional assays and higher concentrations, for the same duration as the planned experiment. Include a vehicle control (DMSO) and an untreated control.
-
Cell Viability Assay: At the end of the treatment period, perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. A significant decrease in cell viability would indicate cytotoxicity at that concentration.
Expected Outcomes
Treatment of primary cell cultures with this compound is expected to result in a dose-dependent inhibition of TLR4-mediated pro-inflammatory cytokine production upon stimulation with LPS or other TLR4 ligands. This inhibitory effect should be observed across various primary cell types that express TLR4, including macrophages, dendritic cells, endothelial cells, and fibroblasts. It is important to confirm that the concentrations of this compound used are not cytotoxic to the cells. By using the protocols outlined in these application notes, researchers can effectively investigate the therapeutic potential of this compound as a modulator of inflammatory responses in relevant primary cell models.
References
- 1. Investigation of toll-like receptor (TLR) 4 inhibitor TAK-242 as a new potential anti-rheumatoid arthritis drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Esonarimod (IRX4204) in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esonarimod (IRX4204) is a second-generation, highly specific agonist of the Retinoid X Receptor (RXR), a nuclear receptor that plays a pivotal role in regulating gene transcription related to cell proliferation, differentiation, and apoptosis.[1][2] As a transcription factor, RXR forms heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), or homodimers to control the expression of target genes. This compound's targeted activation of RXR-mediated signaling pathways has demonstrated significant anti-neoplastic activity in preclinical cancer models, particularly in HER2-positive breast cancer.[3] This document provides detailed experimental protocols for evaluating the efficacy of this compound in cancer research, summarizes key quantitative data from preclinical studies, and illustrates the underlying signaling pathways and experimental workflows.
Data Presentation
In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | This compound Concentration (µM) | Growth Inhibition (%) | Reference |
| SKBr3 | HER2+ | 1 | Significant | [3] |
| AU565 | HER2+ | 1 | Significant | [3] |
| MDA-MB-361 | HER2+ | 1 | Significant | |
| HCC1419 | HER2+ | 1 | Significant | |
| JIMT-1 | HER2+, Trastuzumab/Lapatinib Resistant | 1 | Significant | |
| HCC1954 | HER2+, Lapatinib Resistant | Not specified | Not specified | |
| MCF-7 | ER+/HER2- | 1 | No significant change | |
| MDA-MB-231 | Triple-Negative | 1 | No significant change |
In Vivo Efficacy of this compound
| Cancer Model | Treatment | Tumor Growth Reduction (%) | Reference |
| MMTV-ErbB2 Mouse Model | This compound | 49 | |
| HER2-Positive PDX Model | This compound | 44 |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway in Cancer Cells
Caption: this compound activates RXR, leading to altered gene expression, cell cycle arrest, and apoptosis.
General Experimental Workflow for this compound Evaluation
Caption: A general workflow for the preclinical evaluation of this compound's anti-cancer efficacy.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
Objective: To determine the effect of this compound on the viability of cancer cell lines and to calculate IC50 values.
Materials:
-
Cancer cell lines of interest (e.g., SKBr3, AU565, MCF-7)
-
Complete cell culture medium
-
This compound (IRX4204)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations may range from 0.01 to 10 µM. Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (IRX4204)
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 48-72 hours.
-
Cell Harvesting: a. Collect the culture medium containing any floating cells. b. Wash the adherent cells with PBS and detach them using trypsin-EDTA. c. Combine the detached cells with the cells from the culture medium. d. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Staining: a. Wash the cell pellet twice with cold PBS. b. Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension to a new tube. d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression levels of key proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Cancer cell lines
-
This compound (IRX4204)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-p27, anti-cyclin D1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein expression.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice) or a syngeneic model (e.g., MMTV-ErbB2 transgenic mice)
-
Cancer cells (for xenografts)
-
This compound (IRX4204)
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: a. For xenograft models, subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse. b. For the MMTV-ErbB2 model, tumors arise spontaneously.
-
Tumor Growth and Treatment Initiation: a. Monitor the mice regularly for tumor formation. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., by oral gavage) and the vehicle control to the respective groups according to the desired dosing schedule and duration.
-
Tumor Measurement and Monitoring: a. Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2. b. Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: a. At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. b. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blotting). c. Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
References
Esonarimod as a Vaccine Adjuvant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esonarimod (also known as E6020) is a synthetic Toll-like receptor 4 (TLR4) agonist that has shown significant promise as a vaccine adjuvant. By activating the innate immune system through the TLR4 signaling pathway, this compound can enhance and shape the adaptive immune response to co-administered antigens. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound as a vaccine adjuvant.
Mechanism of Action: TLR4 Agonism
This compound is a synthetic phospholipid dimer that mimics the biological activity of the lipid A moiety of lipopolysaccharide (LPS), the natural ligand for TLR4.[1][2][3] Unlike LPS, which can be highly toxic, this compound is designed to have an attenuated, yet effective, immunostimulatory profile, making it a safer alternative for use in vaccines.[1][4]
Activation of TLR4 by this compound initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, maturation of antigen-presenting cells (APCs) such as dendritic cells (DCs), and the subsequent priming of T and B lymphocytes. This results in a more robust and durable antigen-specific immune response.
TLR4 Signaling Pathway with this compound
Caption: this compound-induced TLR4 signaling pathway.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating this compound as a vaccine adjuvant.
Table 1: Humoral Immune Response to a T-Dependent Antigen (NP-Ova) with this compound Adjuvant in Mice
| Treatment Group | Day 10 Post-Prime IgG1 Titer (log10) | Day 31 Post-Prime IgG1 Titer (log10) | Day 10 Post-Prime IgG2c Titer (log10) | Day 31 Post-Prime IgG2c Titer (log10) |
| NP-Ova alone | ~2.5 | ~3.0 | <1.0 | <1.0 |
| NP-Ova + E6020 | ~4.0 | ~4.5 | ~2.0 | ~3.5 |
Table 2: Antigen-Specific Antibody Responses to Recombinant Chlamydia trachomatis Major Outer Membrane Protein (Ct-MOMP) with this compound (as AF04) in Mice
| Adjuvant Group | Antigen Dose | IgG1 Titer (EU/mL) at Day 42 | IgG2a Titer (EU/mL) at Day 42 |
| AF03 | 5 µg | ~10,000 | ~1,000 |
| AF04 (AF03 + E6020) | 5 µg | ~100,000 | ~100,000 |
Table 3: Cellular Immune Response to Staphylococcal Enterotoxin B Vaccine (STEBVax) with this compound in Mice
| Adjuvant Group | IgG1 (Th2-biased) | IgG2a (Th1-biased) |
| Aluminum Hydroxide (AH) | High | Low |
| E6020 | High | High |
| AH + E6020 | Very High | High |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the adjuvant properties of this compound.
In Vivo Murine Immunogenicity Study
This protocol outlines a typical in vivo study in mice to assess the immunogenicity of a vaccine candidate adjuvanted with this compound.
Materials:
-
This compound (E6020)
-
Antigen of interest
-
Vehicle/emulsion for formulation (e.g., saline, oil-in-water emulsion like AF03)
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syringes and needles for immunization (e.g., 27-30 gauge)
-
Blood collection supplies (e.g., microtainer tubes)
-
Anesthetic for terminal procedures
Protocol:
-
Vaccine Formulation:
-
Prepare the antigen solution at the desired concentration in a sterile, endotoxin-free buffer (e.g., PBS).
-
Prepare the this compound stock solution. This compound can be formulated in saline or an emulsion. For an emulsion formulation like AF04, this compound is incorporated into a pre-formed squalene-based emulsion (AF03).
-
On the day of immunization, mix the antigen solution with the this compound-containing adjuvant to achieve the final desired concentrations. Gently vortex to ensure a homogenous mixture.
-
-
Animal Groups:
-
Randomly assign mice to experimental groups (n=5-10 mice per group).
-
Typical groups include:
-
Vehicle/adjuvant only
-
Antigen only
-
Antigen + this compound
-
(Optional) Antigen + control adjuvant (e.g., Alum)
-
-
-
Immunization Schedule:
-
Administer a prime immunization on Day 0.
-
Administer a booster immunization on Day 21 or Day 28.
-
The typical route of administration is intramuscular (IM) into the quadriceps or tibialis anterior muscle, or subcutaneous (SC) at the base of the tail. The volume is typically 50-100 µL.
-
-
Sample Collection:
-
Collect blood samples via retro-orbital or submandibular bleed at pre-defined time points (e.g., Day 0 pre-immunization, Day 14, Day 21 pre-boost, and 2 weeks post-boost).
-
At the study endpoint (e.g., 2 weeks post-boost), collect terminal blood via cardiac puncture and harvest spleens for cellular assays.
-
-
Analysis of Humoral Response (ELISA):
-
Isolate serum from blood samples and store at -20°C or -80°C.
-
Determine antigen-specific IgG, IgG1, and IgG2a/c antibody titers by enzyme-linked immunosorbent assay (ELISA).
-
Coat 96-well plates with the antigen of interest.
-
Block non-specific binding sites.
-
Add serially diluted serum samples.
-
Detect bound antibodies using HRP-conjugated anti-mouse IgG, IgG1, and IgG2a/c secondary antibodies.
-
Add substrate (e.g., TMB) and measure absorbance.
-
-
-
Analysis of Cellular Response (ELISpot):
-
Prepare single-cell suspensions from harvested spleens.
-
Perform an enzyme-linked immunospot (ELISpot) assay to enumerate antigen-specific cytokine-secreting T cells (e.g., IFN-γ, IL-4).
-
Coat ELISpot plates with anti-cytokine capture antibodies.
-
Add splenocytes and re-stimulate with the antigen of interest or relevant peptides.
-
Incubate for 24-48 hours.
-
Detect secreted cytokines using biotinylated anti-cytokine detection antibodies, followed by streptavidin-HRP and a precipitating substrate.
-
Count the resulting spots, where each spot represents a cytokine-secreting cell.
-
-
In Vitro TLR4 Activation Assay
This protocol describes an in vitro assay to confirm the TLR4-agonist activity of this compound.
Materials:
-
HEK293 cells stably transfected with human TLR4, MD-2, and CD14, and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).
-
This compound (E6020)
-
LPS (positive control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Reporter gene detection reagents (e.g., QUANTI-Blue for SEAP, or a luciferase assay system).
Protocol:
-
Cell Seeding:
-
Seed the HEK293-TLR4 reporter cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Cell Stimulation:
-
Prepare serial dilutions of this compound and LPS in cell culture medium.
-
Remove the old medium from the cells and add the this compound or LPS dilutions. Include a medium-only negative control.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
-
Detection of Reporter Gene Activity:
-
Following the manufacturer's instructions for the specific reporter assay system, measure the reporter gene activity in the cell culture supernatant (for secreted reporters) or cell lysate.
-
For a colorimetric assay like SEAP, this typically involves transferring a small volume of supernatant to a new plate containing the detection reagent and measuring the absorbance after a specified incubation time.
-
-
Data Analysis:
-
Plot the reporter gene activity as a function of the this compound/LPS concentration to generate a dose-response curve.
-
Experimental Workflow and Logical Relationships
General Workflow for this compound Adjuvant Evaluation
Caption: Workflow for evaluating this compound's adjuvant effects.
References
- 1. E6020: a synthetic Toll-like receptor 4 agonist as a vaccine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and preclinical characterization of a novel vaccine adjuvant formulation consisting of a synthetic TLR4 agonist in a thermoreversible squalene emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Toll-like receptor 4 agonist enhances vaccine efficacy in an experimental model of toxic shock syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis Following Esonarimod Stimulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for utilizing flow cytometry to evaluate the immunomodulatory effects of Esonarimod. This compound is an inhibitor of Interleukin-1 alpha (IL-1α) and the Interleukin-12 (IL-12)/Interferon-gamma (IFN-γ) axis. The following methodologies detail the analysis of immune cell populations, activation status, and cytokine production after in vitro stimulation with this compound.
Mechanism of Action
This compound exerts its immunomodulatory effects by targeting key pro-inflammatory pathways. By inhibiting IL-1α, it can block the canonical NF-κB and MAPK signaling cascades, which are crucial for the induction of a wide array of inflammatory genes.[1] Additionally, its inhibitory action on the IL-12/IFN-γ axis suggests a role in modulating T helper 1 (Th1) cell differentiation and function.
Caption: this compound's inhibitory signaling pathways.
Experimental Workflow
The general workflow for assessing the impact of this compound on immune cells involves the isolation of cells, in vitro treatment, staining with fluorescently-conjugated antibodies, and subsequent analysis using a flow cytometer.[1]
Caption: Standard workflow for flow cytometry analysis.
Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the effect of this compound on the frequency and activation status of major immune cell subsets in human PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate cells in a 24-well plate.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).[1]
-
For studying activation, add a stimulant such as Lipopolysaccharide (LPS) at 100 ng/mL to activate monocytes and B cells.[1]
-
Incubate for 24-48 hours at 37°C with 5% CO₂.[1]
-
-
Antibody Staining:
-
Harvest cells and wash with Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS).
-
Aliquot approximately 1 x 10⁶ cells per tube.
-
Add a viability dye (e.g., SYTOX Blue or a live/dead fixable dye) to distinguish live from dead cells, and incubate according to the manufacturer's protocol.
-
Add a pre-titrated cocktail of fluorescently-conjugated antibodies for surface markers (see table below for an example panel).
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash cells twice with staining buffer.
-
-
Data Acquisition:
-
Resuspend cells in 300-500 µL of staining buffer.
-
Acquire samples on a flow cytometer, collecting a sufficient number of events (e.g., 100,000 live events) for robust analysis.
-
Example Antibody Panel for Immunophenotyping:
| Marker | Fluorochrome | Cell Population |
| CD45 | BUV395 | All Leukocytes |
| CD3 | APC-H7 | T Cells |
| CD4 | PE-Cy7 | Helper T Cells |
| CD8 | BV605 | Cytotoxic T Cells |
| CD19 | BV786 | B Cells |
| CD14 | FITC | Monocytes |
| CD56 | PE | NK Cells |
| CD86 | APC | Activation Marker (Monocytes, B cells) |
Expected Quantitative Data:
The following table presents hypothetical data illustrating a potential outcome where this compound reduces monocyte activation in response to LPS stimulation.
| Treatment | Stimulant | % CD14+ Monocytes | % CD86+ of Monocytes |
| Vehicle | None | 15.2% | 5.1% |
| Vehicle | LPS (100 ng/mL) | 14.8% | 85.3% |
| This compound (1 µM) | LPS (100 ng/mL) | 15.1% | 52.7% |
| This compound (10 µM) | LPS (100 ng/mL) | 14.9% | 25.9% |
Protocol 2: Intracellular Cytokine Staining for Th1 Differentiation
Objective: To directly measure the inhibitory effect of this compound on IL-12-driven Th1 polarization by quantifying IFN-γ production in CD4+ T cells.
Methodology:
-
Cell Isolation and Culture:
-
Isolate Naive CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture cells in complete RPMI-1640 medium at 1 x 10⁶ cells/mL in a 24-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
-
Th1 Differentiation and Treatment:
-
Add Th1 polarizing cytokines (e.g., IL-12) and an anti-IL-4 neutralizing antibody.
-
Add this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control.
-
Incubate for 3-5 days at 37°C with 5% CO₂.
-
-
Restimulation and Intracellular Staining:
-
On the final day, restimulate the cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Harvest and wash the cells.
-
Perform surface staining for CD3 and CD4 as described in Protocol 1.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Add a fluorescently-conjugated anti-IFN-γ antibody and incubate for 30 minutes at 4°C.
-
Wash the cells and resuspend for flow cytometry analysis.
-
-
Data Acquisition:
-
Acquire samples on a flow cytometer, ensuring to collect a sufficient number of CD4+ T cell events.
-
Example Antibody Panel for Intracellular Cytokine Staining:
| Marker | Fluorochrome | Location | Purpose |
| Viability Dye | e.g., Zombie Aqua | Surface | Exclude dead cells |
| CD3 | APC-H7 | Surface | Identify T cells |
| CD4 | PE-Cy7 | Surface | Identify Helper T cells |
| IFN-γ | FITC | Intracellular | Quantify Th1 cytokine |
Expected Quantitative Data:
This table shows hypothetical data demonstrating this compound's dose-dependent inhibition of IFN-γ production in CD4+ T cells under Th1 polarizing conditions.
| Treatment | Stimulant | % CD4+ T Cells | % IFN-γ+ of CD4+ T Cells |
| Vehicle | None | 95.8% | 0.5% |
| Vehicle | Th1 Polarizing Cocktail | 94.5% | 45.2% |
| This compound (1 µM) | Th1 Polarizing Cocktail | 95.1% | 28.7% |
| This compound (10 µM) | Th1 Polarizing Cocktail | 94.9% | 12.3% |
References
Application Notes and Protocols: Esonarimod in Combination with Immunotherapy In Vivo
Note to the Reader: The development of Esonarimod was discontinued, and as a result, there is a significant lack of publicly available data regarding its use in combination with immunotherapy in in vivo settings. The information that is available primarily pertains to its investigation as a potential treatment for rheumatoid arthritis, focusing on its mechanism as an inhibitor of Interleukin-1 alpha (IL-1α) and Interleukin-12 subunit p40 (IL-12p40).
To fulfill the user's request for detailed Application Notes and Protocols in the specified format, this document will provide a representative example using a well-characterized class of immunomodulatory agents—STING (Stimulator of Interferon Genes) agonists —in combination with immunotherapy in vivo. STING agonists are currently a major focus of cancer immunotherapy research, and there is a wealth of available data on their application, mechanism of action, and synergistic effects with other immunotherapies such as checkpoint inhibitors.
Representative Example: STING Agonist in Combination with Anti-PD-1 Immunotherapy In Vivo
Introduction
This document provides detailed application notes and protocols for the in vivo use of a STING (Stimulator of Interferon Genes) agonist in combination with an anti-Programmed Death-1 (anti-PD-1) monoclonal antibody. The activation of the STING pathway in tumor-infiltrating dendritic cells and other immune cells leads to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the priming and activation of tumor-specific T cells. The combination with an anti-PD-1 antibody, which blocks a key immune checkpoint, can lead to a synergistic anti-tumor effect by both enhancing the generation of tumor-specific T cells and releasing the brakes on their effector function within the tumor microenvironment.
Mechanism of Action: STING Agonist and Anti-PD-1 Synergy
STING agonists, such as cyclic dinucleotides (CDNs), are recognized by the STING protein in the endoplasmic reticulum. This binding event triggers a signaling cascade that results in the activation of the transcription factors IRF3 and NF-κB. Activated IRF3 and NF-κB then translocate to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.
The combination with an anti-PD-1 antibody enhances the anti-tumor immune response. While the STING agonist promotes the generation and tumor infiltration of cytotoxic T lymphocytes (CTLs), the anti-PD-1 antibody blocks the interaction between PD-1 on CTLs and its ligand PD-L1 on tumor cells, thereby preventing T cell exhaustion and promoting sustained anti-tumor activity.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical in vivo studies evaluating the combination of a STING agonist and an anti-PD-1 antibody in a murine syngeneic tumor model (e.g., MC38 colon adenocarcinoma).
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| STING Agonist (intratumoral) | 10 | 900 ± 120 | 40% |
| Anti-PD-1 (intraperitoneal) | 10 | 1050 ± 130 | 30% |
| STING Agonist + Anti-PD-1 | 10 | 300 ± 80 | 80% |
Table 2: Survival Analysis
| Treatment Group | N | Median Survival (days) | Percent Survival at Day 60 |
| Vehicle Control | 10 | 25 | 0% |
| STING Agonist | 10 | 35 | 20% |
| Anti-PD-1 | 10 | 32 | 10% |
| STING Agonist + Anti-PD-1 | 10 | > 60 | 70% |
Table 3: Immune Cell Infiltration in Tumors (Day 14)
| Treatment Group | N | CD8+ T cells / mm² ± SEM | CD4+ T cells / mm² ± SEM | NK cells / mm² ± SEM |
| Vehicle Control | 5 | 50 ± 10 | 80 ± 15 | 30 ± 8 |
| STING Agonist + Anti-PD-1 | 5 | 250 ± 30 | 150 ± 20 | 90 ± 12 |
Experimental Protocols
-
Cell Culture: MC38 colon adenocarcinoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Tumor Implantation: 6-8 week old female C57BL/6 mice are subcutaneously injected in the right flank with 1 x 10⁶ MC38 cells in 100 µL of sterile PBS.
-
Tumor Growth Monitoring: Tumors are measured every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm³, mice are randomized into treatment groups.
-
STING Agonist:
-
Dose: 25 µg per mouse.
-
Route: Intratumoral (i.t.) injection.
-
Vehicle: Sterile PBS.
-
Schedule: Administered on days 7, 10, and 13 post-tumor implantation.
-
-
Anti-PD-1 Antibody:
-
Dose: 200 µg per mouse.
-
Route: Intraperitoneal (i.p.) injection.
-
Vehicle: Sterile PBS.
-
Schedule: Administered on days 7, 10, and 13 post-tumor implantation.
-
-
Combination Therapy: Both agents are administered on the same days as their respective monotherapy schedules.
-
Tissue Collection and Preparation: On day 14, tumors are harvested, fixed in 10% neutral buffered formalin for 24 hours, and then embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Staining:
-
Slides are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are blocked with 5% goat serum for 1 hour.
-
Primary antibodies (e.g., anti-CD8, anti-CD4, anti-NK1.1) are incubated overnight at 4°C.
-
A secondary HRP-conjugated antibody is applied for 1 hour at room temperature.
-
Staining is visualized using a DAB substrate kit.
-
Slides are counterstained with hematoxylin.
-
-
Image Analysis: Stained slides are scanned, and the number of positive cells per mm² is quantified using image analysis software.
Conclusion
The combination of a STING agonist with an anti-PD-1 antibody demonstrates significant synergistic anti-tumor efficacy in preclinical models. This is evidenced by enhanced tumor growth inhibition, prolonged survival, and increased infiltration of effector immune cells into the tumor microenvironment. The provided protocols offer a framework for researchers to investigate this and similar immunotherapeutic combinations in vivo. Careful adherence to these methodologies is crucial for obtaining reproducible and reliable data.
Application Notes and Protocols for Esonarimod (Cenerimod) in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of Esonarimod (Cenerimod), a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, in the study of autoimmune disease models. Cenerimod has demonstrated significant potential in preclinical studies by effectively modulating the immune response and ameliorating disease pathology in models of Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA), and Sjögren's Syndrome.[1][2] By sequestering lymphocytes in secondary lymphoid organs, Cenerimod reduces the infiltration of pathogenic immune cells into target tissues, thereby mitigating inflammation and tissue damage.[3][4][5]
These notes offer detailed protocols for key experiments, a summary of quantitative data from preclinical studies, and a visual representation of the relevant signaling pathway to facilitate the application of Cenerimod in a research setting.
Mechanism of Action
Cenerimod is a potent and selective agonist of the S1P1 receptor. The binding of Cenerimod to S1P1 on lymphocytes induces the internalization and degradation of the receptor, rendering the cells unresponsive to the endogenous S1P gradient. This gradient is crucial for the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen. By functionally antagonizing the S1P1 receptor, Cenerimod effectively traps lymphocytes, including autoreactive T and B cells, within these lymphoid tissues. This sequestration prevents their recirculation and infiltration into sites of inflammation, thereby reducing autoimmune-mediated pathology.
Signaling Pathway
The binding of Cenerimod to the S1P1 receptor, a G protein-coupled receptor (GPCR), primarily activates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of Gi/o activation, Cenerimod-S1P1 signaling can influence several intracellular cascades, including the PI3K-Akt pathway, which is involved in cell survival, and the Rac/Rho pathway, which regulates cytoskeletal dynamics and cell migration. The sustained internalization of the S1P1 receptor is a key feature of Cenerimod's mechanism, leading to a long-lasting reduction in circulating lymphocytes.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of Cenerimod in various autoimmune disease models.
Table 1: Effects of Cenerimod in the MRL/lpr Mouse Model of Systemic Lupus Erythematosus
| Parameter | Vehicle Control | Cenerimod-Treated | Percent Change | Reference |
| Survival Rate (at 10 weeks) | <80% | 100% | >20% increase | |
| Blood CD19+ B Lymphocytes | Mean Value | Significantly Reduced | -78.9% | |
| Blood CD4+ T Lymphocytes | Mean Value | Significantly Reduced | -98.9% | |
| Blood CD8+ T Lymphocytes | Mean Value | Significantly Reduced | -90.4% | |
| Proteinuria (Urine Albumin/Creatinine) | Elevated | Significantly Reduced | - | |
| Anti-dsDNA Antibodies | High Titers | Significantly Reduced | - | |
| Kidney Histopathology Score | High Score | Significantly Reduced | - |
Table 2: Effects of Cenerimod in Rodent Models of Rheumatoid Arthritis
| Model | Parameter | Vehicle Control | Cenerimod-Treated | Outcome | Reference |
| Rat Adjuvant-Induced Arthritis (AIA) | Paw Edema (Volume) | Severe Swelling | Significantly Reduced | Dose-dependent reduction in inflammation. | |
| Rat Pristane-Induced Arthritis (PIA) | Paw Inflammation | Severe Inflammation | Significantly Reduced | Inhibition of leukocyte influx. | |
| Mouse mBSA-Delayed Type Hypersensitivity (DTH) | Joint Swelling | Significant Swelling | Significantly Reduced | Reduction in joint swelling and autoantibody production. |
Table 3: Effects of Cenerimod in a Mouse Model of Sjögren's Syndrome
| Model | Parameter | Vehicle Control | Cenerimod-Treated | Outcome | Reference |
| Viral Sialadenitis Model (C57BL/6) | Salivary Gland Lymphocyte Infiltration | High Infiltration | Significantly Reduced | Reduced inflammation and preserved organ function. | |
| MRL/lpr Mouse Model | Salivary Gland Inflammation | Severe Inflammation | Significantly Reduced | Decreased T cell and plasma cell infiltration. |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of Cenerimod in preclinical autoimmune disease models.
Protocol 1: Cenerimod Administration in the MRL/lpr Mouse Model of SLE
This protocol describes the oral administration of Cenerimod to MRL/lpr mice, a widely used model for studying SLE.
Materials:
-
MRL/lpr mice (female, 7 weeks old)
-
Cenerimod
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Gavage needles (20-22 gauge, straight or curved)
-
Animal balance
-
Metabolic cages for urine collection
Procedure:
-
Animal Acclimatization: Acclimatize MRL/lpr mice for at least one week before the start of the experiment. House them in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Group Allocation: Randomly divide the mice into a vehicle control group and one or more Cenerimod treatment groups (n=10-15 mice per group).
-
Cenerimod Formulation: Prepare a homogenous suspension of Cenerimod in the vehicle at the desired concentration. A typical dose used in preclinical studies is in the range of 1-10 mg/kg. The formulation should be prepared fresh daily or as determined by stability studies.
-
Oral Administration: Administer Cenerimod or vehicle to the mice once daily via oral gavage. The volume of administration should be based on the individual mouse's body weight (e.g., 10 mL/kg).
-
Monitoring: Monitor the mice daily for clinical signs of disease, including skin lesions, weight loss, and general well-being.
-
Urine Collection and Analysis: At specified time points (e.g., weekly), place the mice in metabolic cages for 16-24 hours to collect urine. Analyze the urine for proteinuria, a key indicator of lupus nephritis, using methods such as a urine dipstick or a quantitative albumin-to-creatinine ratio assay.
-
Blood Collection: Collect blood samples at baseline and at the end of the study via retro-orbital bleeding or cardiac puncture under anesthesia. Analyze serum for autoantibodies (e.g., anti-dsDNA) by ELISA.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect tissues such as kidneys, spleen, and lymph nodes for histopathological analysis (Protocol 3) and flow cytometry (Protocol 2).
Protocol 2: Flow Cytometric Analysis of Splenocytes
This protocol details the procedure for isolating and staining splenocytes for flow cytometric analysis to quantify lymphocyte populations.
Materials:
-
Mouse spleen
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorescently conjugated antibodies against murine CD3, CD4, CD8, B220 (CD45R), etc.
-
Viability dye (e.g., Propidium Iodide or a fixable viability stain)
-
Flow cytometer
Procedure:
-
Spleen Homogenization: Aseptically harvest the spleen from the euthanized mouse and place it in a petri dish with cold RPMI-1640 medium. Gently mash the spleen through a 70 µm cell strainer using the plunger of a 3 mL syringe to create a single-cell suspension.
-
RBC Lysis: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer. Incubate for 2-3 minutes at room temperature.
-
Washing: Add 10 mL of RPMI-1640 medium to stop the lysis reaction. Centrifuge the cells at 300 x g for 5 minutes at 4°C, discard the supernatant, and resuspend the cell pellet in FACS buffer.
-
Cell Counting and Staining: Count the viable cells using a hemocytometer and trypan blue exclusion. Aliquot approximately 1 x 10^6 cells per tube for staining.
-
Fc Block: Incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/CD32) for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of fluorescently conjugated antibodies to the cells and incubate for 20-30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes at 4°C.
-
Viability Staining: Resuspend the cells in FACS buffer containing a viability dye according to the manufacturer's instructions.
-
Data Acquisition: Acquire the data on a flow cytometer. Analyze the data using appropriate software to gate on live, single cells and then identify lymphocyte populations based on their surface marker expression (e.g., T cells: CD3+, B cells: B220+).
Protocol 3: Histopathological Analysis of Kidney Tissue
This protocol outlines the steps for preparing and staining kidney sections with Hematoxylin and Eosin (H&E) to assess lupus nephritis.
Materials:
-
Mouse kidney
-
10% Neutral Buffered Formalin (NBF)
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin solution (e.g., Mayer's or Harris')
-
Eosin solution (e.g., Eosin Y)
-
Acid alcohol (e.g., 1% HCl in 70% ethanol)
-
Bluing agent (e.g., Scott's tap water substitute or dilute lithium carbonate)
-
Mounting medium
-
Coverslips
-
Microscope
Procedure:
-
Fixation: Immediately after harvesting, fix the kidney in 10% NBF for 24-48 hours at room temperature.
-
Processing: Dehydrate the fixed tissue by passing it through a graded series of ethanol solutions, clear it in xylene, and infiltrate it with molten paraffin wax.
-
Embedding: Embed the paraffin-infiltrated tissue in a paraffin block.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin block using a microtome and float them onto a warm water bath. Mount the sections onto glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate them through a descending series of ethanol concentrations to water.
-
Hematoxylin Staining: Stain the nuclei by immersing the slides in a hematoxylin solution for 3-5 minutes.
-
Differentiation: Briefly dip the slides in acid alcohol to remove excess hematoxylin. The degree of differentiation should be monitored microscopically.
-
Bluing: Immerse the slides in a bluing agent to turn the hematoxylin from reddish to a crisp blue-purple.
-
Eosin Staining: Counterstain the cytoplasm and extracellular matrix by immersing the slides in an eosin solution for 1-3 minutes.
-
Dehydration, Clearing, and Mounting: Dehydrate the stained sections through an ascending series of ethanol concentrations, clear in xylene, and mount with a permanent mounting medium and a coverslip.
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate histopathological changes such as glomerulonephritis, immune complex deposition, and interstitial inflammation.
References
- 1. lupus.bmj.com [lupus.bmj.com]
- 2. Successful Treatment of Rheumatoid Arthritis in Mice Using Cenerimod, a Selective Modulator of the S1P1 Receptor, Demonstrates the Potential Benefits of S1P1 Receptor Immunomodulation for Rheumatic Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 3. rmdopen.bmj.com [rmdopen.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical to clinical translation of cenerimod, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Vector Activation with Esonarimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esonarimod is a potent and selective agonist of Toll-like receptor 8 (TLR8), a key component of the innate immune system.[1] Activation of TLR8 by this compound triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, and the activation of various immune cells.[1][2][3] Lentiviral vectors are efficient tools for stable gene delivery to a wide range of dividing and non-dividing cells and are widely used in gene therapy and cellular engineering.[4] The combination of this compound with lentiviral vector technology offers a promising strategy for enhancing transgene expression and modulating the host cell environment to improve therapeutic outcomes, particularly in the fields of immunotherapy and vaccine development.
These application notes provide a comprehensive overview of the use of this compound to activate lentiviral vector-mediated transgene expression, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of TLR8 agonists, such as this compound, on viral activation and cytokine production, which are indicative of cellular activation that can influence lentiviral vector expression.
Table 1: Effect of TLR8 Agonists on HIV-1 p24 Production in U1 Cells
| Agonist | EC50 (nM) for p24 Production |
| D018 (TLR7/8 Agonist) | 70 |
| C142 (TLR7/8 Agonist) | >100 |
| B-130a (TLR8 Agonist) | >100 |
Data adapted from studies on TLR7/8 agonists activating latent HIV-1.
Table 2: Inflammatory Cytokine Production in PBMCs from HIV-1 Infected Individuals Following TLR7/8 Agonist Stimulation
| Cytokine | Fold Increase over DMSO Control (with D018 stimulation) |
| IL-1β | ~50 |
| IL-6 | ~100 |
| IL-10 | ~20 |
| IL-18 | ~5 |
| IL-23 | ~10 |
| IFN-α | ~150 |
| IFN-γ | ~25 |
| TNF-α | ~40 |
Data represents approximate fold changes as inferred from graphical representations in the cited literature.
Signaling Pathways
This compound-Mediated TLR8 Signaling Pathway
This compound, as a TLR8 agonist, initiates a signaling cascade upon binding to TLR8 in the endosome of target cells. This leads to the recruitment of the adaptor protein MyD88, which in turn activates downstream signaling pathways, primarily the NF-κB and IRF pathways. Activation of these pathways results in the transcription of genes encoding pro-inflammatory cytokines and type I interferons, which can modulate the cellular environment and potentially enhance the transcriptional activity of integrated lentiviral vectors.
Caption: this compound activates the TLR8 signaling pathway.
Experimental Protocols
Protocol 1: Production of High-Titer Lentiviral Vectors
This protocol describes a general method for producing lentiviral vectors using transient transfection of HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing your gene of interest)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., calcium phosphate or lipid-based)
-
DMEM with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm filter
-
Ultracentrifuge or concentration solution
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: a. Prepare the plasmid mix: For a 10 cm plate, mix the transfer plasmid, packaging plasmid, and envelope plasmid in the appropriate ratios. b. In a separate tube, dilute the transfection reagent in Opti-MEM. c. Add the plasmid mix to the diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes. d. Add the transfection complex dropwise to the HEK293T cells.
-
Virus Harvest: a. 48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles. b. Centrifuge the supernatant at a low speed to pellet cell debris. c. Filter the supernatant through a 0.45 µm filter.
-
Virus Concentration (Optional but Recommended): a. Concentrate the viral particles by ultracentrifugation or by using a commercially available lentivirus concentration solution. b. Resuspend the viral pellet in a small volume of sterile PBS or culture medium.
-
Titer Determination: Determine the viral titer using a method such as p24 ELISA, qPCR for viral RNA, or by transducing a reporter cell line and counting fluorescent cells.
References
- 1. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel TLR7/8 agonists promote activation of HIV-1 latent reservoirs and human T and NK cells [frontiersin.org]
- 3. Novel TLR7/8 agonists promote activation of HIV-1 latent reservoirs and human T and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical use of lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Esonarimod in Ex Vivo Tissue Stimulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esonarimod is an investigational immunomodulatory compound identified as an inhibitor of Interleukin-12 subunit beta (IL-12p40) and Interleukin-1 alpha (IL-1α).[1] While the clinical development of this compound has been discontinued, its mechanism of action presents a valuable research tool for investigating inflammatory pathways in various disease models. These application notes provide a detailed framework for utilizing this compound in ex vivo tissue stimulation assays to assess its biological activity and therapeutic potential in a controlled, patient-relevant environment.
Ex vivo tissue culture systems, such as precision-cut tissue slices or cultured primary immune cells, offer a significant advantage by preserving the complex cellular and structural microenvironment of native tissue.[2][3] This allows for the study of drug effects on complex biological responses, such as cytokine production and cell signaling, in a more physiologically relevant context than isolated cell lines. The following protocols are designed to provide a robust methodology for evaluating the efficacy of this compound in mitigating inflammatory responses.
Hypothetical Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the downstream inhibition of key pro-inflammatory cytokines, IL-12 and IL-1α. In a typical inflammatory cascade initiated by a pathogen-associated molecular pattern (PAMP), such as lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated. This activation triggers a signaling cascade through MyD88, leading to the activation of transcription factors like NF-κB. NF-κB then drives the expression of numerous inflammatory genes, including those for IL-12 and IL-1α. This compound is hypothesized to interfere with this process, leading to a reduction in the production of these key cytokines.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Ex Vivo Modeling and Pharmacological Modulation of Tissue Immune Responses in Inflammatory Bowel Disease Using Precision‐Cut Intestinal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Lymph Node Slices Are a Functional Model System to Study Immunity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Esonarimod solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of esonarimod in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Interleukin-1 alpha (IL-1α) and the p40 subunit of Interleukin-12 (IL-12p40). By targeting these cytokines, this compound disrupts their downstream signaling pathways, which are key drivers of inflammatory processes. This makes it a valuable tool for research in immunology and inflammatory diseases.
Q2: What are the primary challenges when working with this compound in cell culture?
A2: The main challenge researchers encounter with this compound is its limited aqueous solubility. This can lead to the compound precipitating out of solution in cell culture media, resulting in inconsistent and unreliable experimental outcomes. Therefore, careful preparation of stock and working solutions is critical for success.
Q3: What is the recommended solvent for preparing an this compound stock solution?
A3: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for this purpose.
Q4: What is the maximum recommended concentration of DMSO in cell culture media?
A4: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[1] However, the tolerance to DMSO can vary between different cell lines. It is always best practice to include a vehicle control (media with the same final concentration of DMSO as the experimental conditions) to differentiate between the effects of the compound and the solvent.
Q5: Can I dissolve this compound directly in aqueous buffers like PBS?
A5: No, this compound is not readily soluble in aqueous buffers such as Phosphate-Buffered Saline (PBS) alone.[1] A concentrated stock solution in an organic solvent like DMSO must be prepared first.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound upon dilution into cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and resolving this problem.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
This compound Solubility Data
| Solvent/System | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 280.34[2][3] | ~28.03 | ~100 | Based on preparation of a 100 mM stock solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 280.34 | ≥ 2.5 | ≥ 8.92 | SBE-β-CD acts as a solubilizing agent. |
Note: The solubility in 100% DMSO is an approximation based on the successful preparation of a 100 mM stock solution. It is recommended to determine the maximum soluble concentration for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 280.34 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = 0.1 mol/L * 0.001 L * 280.34 g/mol = 0.028034 g = 28.03 mg
-
-
Weighing: Aseptically weigh out 28.03 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Ensuring Complete Dissolution: If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes until the solution is clear. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
100 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
To minimize "solvent shock," perform a two-step dilution: first, create an intermediate dilution of the DMSO stock in a small volume of media, then add this to the final volume.
-
-
Include Controls: Prepare a vehicle control well containing the same final concentration of DMSO as your highest this compound concentration.
-
Incubation: Incubate the plate at 37°C for a duration relevant to your planned experiment (e.g., 2, 6, or 24 hours).
-
Visual Inspection: After incubation, visually inspect each well for any signs of precipitation (e.g., cloudiness, crystals, or film).
-
Microscopic Examination: For a more detailed assessment, examine the solutions under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration for this compound under your specific experimental conditions.
Signaling Pathways
This compound exerts its effects by inhibiting the signaling pathways initiated by IL-1α and IL-12p40.
IL-1α Signaling Pathway
IL-1α initiates a pro-inflammatory signaling cascade upon binding to its receptor, IL-1R1. This leads to the recruitment of adaptor proteins and subsequent activation of downstream transcription factors.
Caption: this compound inhibits the IL-1α signaling pathway.
IL-12p40 Signaling Pathway
The p40 subunit is shared by two distinct cytokines, IL-12 and IL-23. This compound's inhibition of p40 disrupts the formation and function of both of these heterodimeric cytokines, thereby inhibiting their downstream signaling through the JAK-STAT pathway.
Caption: this compound inhibits signaling by IL-12 and IL-23.
References
Optimizing Esonarimod Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Esonarimod concentration for in vitro experiments. As specific preclinical data for this compound is not publicly available, this guidance is based on established methodologies for its target drug classes: Interleukin-12 subunit p40 (IL-12p40) and Interleukin-1 alpha (IL-1α) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is identified as an inhibitor of both IL-12p40 and IL-1α. This dual mechanism suggests it can interfere with key pro-inflammatory signaling pathways. By targeting the p40 subunit, this compound can inhibit the activity of both IL-12 and IL-23, as they share this subunit.[1] Inhibition of IL-1α neutralizes the activity of a potent pro-inflammatory cytokine involved in various cellular responses.[2]
Q2: Which cell lines are appropriate for studying the effects of this compound?
The choice of cell line will depend on the specific research question and the expression of the target molecules and relevant receptors. For assessing the inhibition of IL-12p40, immune cells such as activated splenocytes or natural killer (NK) cells (e.g., NK-92) that respond to IL-12 or IL-23 are suitable.[3] For evaluating IL-1α inhibition, cell lines that produce or respond to IL-1α, such as monocytes, macrophages (e.g., THP-1), or endothelial cells (e.g., HUVEC), can be utilized.[4]
Q3: How do I determine the optimal concentration range for this compound in my experiment?
A dose-response experiment is crucial for determining the optimal concentration. This typically involves treating your chosen cell line with a serial dilution of this compound. A broad range, for instance from nanomolar to micromolar concentrations, is often a good starting point. The concentration at which 50% of the maximal inhibitory effect is observed is known as the IC50 value.[5] It is advisable to perform a literature search for IC50 values of other IL-12p40 or IL-1α inhibitors to guide the initial concentration range.
Q4: What are common methods to assess cell viability after treatment with this compound?
It is essential to distinguish between the specific inhibitory effects of this compound and general cytotoxicity. Standard cell viability assays include:
-
MTT or XTT assays: These colorimetric assays measure mitochondrial metabolic activity, which is an indicator of cell viability.
-
Trypan Blue exclusion assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
LDH assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Concentration is too low.- Inappropriate cell line.- Insufficient incubation time.- Degradation of the compound. | - Perform a wider dose-response study.- Ensure the cell line expresses IL-12/23 receptors or is responsive to IL-1α.- Optimize incubation time through a time-course experiment.- Aliquot and store this compound according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. |
| High cell death at all concentrations | - this compound is cytotoxic to the cell line at the tested concentrations.- Solvent (e.g., DMSO) toxicity. | - Test a lower range of this compound concentrations.- Run a vehicle control with the same concentration of the solvent used to dissolve this compound to check for solvent-induced cytotoxicity. |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in multi-well plates. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Difficulty in determining the IC50 value | - Incomplete dose-response curve.- Inappropriate data analysis model. | - Extend the concentration range to ensure the top and bottom plateaus of the curve are captured.- Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50. |
Experimental Protocols
General Protocol for Determining the IC50 of this compound
This protocol provides a general framework. Specific cell types, seeding densities, and incubation times should be optimized for your experimental system.
-
Cell Seeding: Plate your chosen cell line in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution to create a range of concentrations.
-
Treatment: Add the different concentrations of this compound and a vehicle control to the wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTT) or a functional assay to measure the inhibition of IL-12p40 or IL-1α activity.
-
Data Analysis: Plot the response versus the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Representative Data for IL-1α Inhibition
The following table provides example IC50 values for known IL-1α/β inhibitors to guide concentration selection for this compound experiments.
| Compound | Target | IC50 | Cell Line | Assay |
| Prednisolone | IL-1α/β production | 180 nM (range 2.5 nM - 1 µM) | Human Monocytes | ELISA |
| Chloroquine | IL-1α/β production | 75 µM | Human Monocytes | ELISA |
| AF12198 | IL-1 induced IL-8 production | 25 nM | - | - |
Visualizing Pathways and Workflows
This compound's Proposed Signaling Inhibition
Caption: Proposed inhibitory mechanism of this compound on IL-12/IL-23 and IL-1α signaling pathways.
General Experimental Workflow for Concentration Optimization
Caption: A stepwise workflow for optimizing this compound concentration in in vitro experiments.
References
- 1. Human IL-1 alpha ELISA Kit (BMS243-2) - Invitrogen [thermofisher.com]
- 2. Treating inflammation by blocking interleukin-1 in a broad spectrum of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An assay for the detection of interleukin-1 synthesis inhibitors: effects of antirheumatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin-1α Activity in Necrotic Endothelial Cells Is Controlled by Caspase-1 Cleavage of Interleukin-1 Receptor-2: IMPLICATIONS FOR ALLOGRAFT REJECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Esonarimod Off-Target Effects: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Esonarimod. All quantitative data is summarized for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key signaling pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of Interleukin-12 subunit beta (IL-12p40) and Interleukin-1 alpha (IL-1α)[1]. By targeting these cytokines, this compound aims to modulate the inflammatory response, which is a key factor in various immune-mediated diseases.
Q2: What are the potential off-target effects of this compound?
Due to the discontinued development of this compound, specific data on its off-target effects are limited. However, based on its mechanism of action and data from other immunomodulators, potential off-target effects could include:
-
Broad Immunosuppression: Inhibition of IL-12 and IL-1α may lead to a generalized suppression of the immune system, increasing the risk of infections[2][3].
-
Gastrointestinal Issues: Abdominal cramps have been noted as a side effect for some targeted immune modulators[4].
-
Dermatological Reactions: Skin rashes and hair loss are potential side effects[4].
-
Hepatic Effects: Elevated liver enzymes have been reported with other small molecule immunomodulators.
Q3: Are there any known contraindications for using this compound in preclinical studies?
While specific contraindications for this compound are not well-documented, researchers should exercise caution when using it in models with pre-existing conditions such as:
-
Active infections
-
Compromised liver function
-
Known hypersensitivity to similar compounds
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound during your experiments.
Issue 1: Unexpected Cell Death or Reduced Viability in Culture
Possible Cause: Off-target cytotoxic effects.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the EC50 for the on-target effect and identify the concentration at which cytotoxicity is observed.
-
Control Compounds: Include control compounds with known mechanisms of action to differentiate between target-specific and non-specific effects.
-
Apoptosis/Necrosis Assays: Utilize assays such as Annexin V/Propidium Iodide staining to determine the mechanism of cell death.
Issue 2: Inconsistent or Contradictory In Vivo Efficacy Results
Possible Cause: Complex immunomodulatory effects or off-target engagement in different cell types.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate drug exposure levels with the observed efficacy and potential toxicity.
-
Histopathological Analysis: Conduct a thorough histological examination of relevant tissues to identify any unexpected morphological changes or cellular infiltrates.
-
Immune Cell Profiling: Use flow cytometry or other immune profiling techniques to assess the impact of this compound on various immune cell populations in vivo.
Quantitative Data Summary
Due to the limited public data on this compound, the following table summarizes adverse events observed with another immunomodulator, Ozanimod, which also targets inflammatory pathways. This may provide insight into potential off-target effects to monitor.
| Adverse Event | Ozanimod 1mg (Induction Phase) | Placebo (Induction Phase) | Ozanimod (Maintenance Phase) | Placebo (Maintenance Phase) |
| Overall Infection Rate | 9.9% | 10.7% | 23% | 12% |
| Serious Infection Rate | 0.8% | 0.4% | 0.9% | 1.8% |
| Anemia | Reported | Not specified | Reported | Not specified |
| Elevated Liver Enzymes | Reported | Not specified | Reported | Not specified |
Data adapted from safety profiles of Ozanimod in ulcerative colitis clinical trials. Note that these are not direct results for this compound but may indicate potential areas for monitoring.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the concentration of this compound that induces off-target cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells of interest (e.g., primary immune cells, relevant cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against this compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
Protocol 2: Off-Target Kinase Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Panel Selection: Select a broad panel of kinases for initial screening.
-
Binding/Activity Assays: The service will perform high-throughput screening to measure the binding affinity or inhibitory activity of this compound against the selected kinases.
-
Data Analysis: Analyze the results to identify any kinases that are significantly inhibited by this compound at concentrations relevant to its on-target activity.
Visualizations
Signaling Pathways
Caption: this compound's mechanism of action targeting IL-12 and IL-1α signaling.
Experimental Workflow
Caption: A logical workflow for troubleshooting off-target effects.
Logical Relationships
Caption: Interpreting experimental outcomes for off-target effects.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ZEPOSIA® (ozanimod) Mechanism of Action [zeposia.com]
- 3. A Literature Review of Ozanimod Therapy in Inflammatory Bowel Disease: From Concept to Practical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. icer.org [icer.org]
How to prevent Esonarimod-induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Esonarimod, a novel targeted protein degrader of Interferon Regulatory Factor 4 (IRF4). Our goal is to help you anticipate and mitigate potential this compound-induced cytotoxicity in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
-
Question: We are observing significant cell death in our multiple myeloma cell line (e.g., MM.1S) at nanomolar concentrations of this compound, which is preventing us from studying its long-term effects. How can we reduce this cytotoxicity?
-
Answer: High on-target cytotoxicity is expected with potent IRF4 degraders in IRF4-dependent cell lines.[1][2][3][4] However, to establish a therapeutic window for further studies, consider the following:
-
Confirm On-Target Effect: First, verify that the cytotoxicity is due to IRF4 degradation. Perform a time-course experiment to measure both IRF4 protein levels (via Western blot or flow cytometry) and cell viability (e.g., using a CellTiter-Glo® assay). You should observe a correlation between the decrease in IRF4 levels and the onset of cytotoxicity.
-
Dose-Response and Time-Course Refinement: Conduct a detailed dose-response experiment with a broader range of concentrations and multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This will help you identify the minimal concentration and exposure duration required to achieve significant IRF4 degradation without immediate, overwhelming cytotoxicity.
-
Consider a Pulsed Dosing Strategy: Instead of continuous exposure, try a "pulse-chase" experiment. Treat the cells with this compound for a short period (e.g., 4-8 hours), then wash the drug out and culture the cells in fresh media. This may be sufficient to initiate the downstream effects of IRF4 degradation while allowing the cells some time to recover from acute stress.
-
Issue 2: Off-target cytotoxicity in cells with low or no IRF4 expression.
-
Question: We are observing cytotoxicity in our control cell line, which has very low IRF4 expression. What could be the cause, and how can we address this?
-
Answer: Cytotoxicity in IRF4-low or -negative cells suggests potential off-target effects. Here’s a systematic approach to troubleshoot this:
-
Verify IRF4 Expression: Confirm the low/negative IRF4 status of your control cell line at both the protein and mRNA levels.
-
Proteomics-Based Target Profiling: To identify potential off-target proteins that this compound might be degrading, consider a proteomics experiment (e.g., using mass spectrometry) to compare the proteome of cells treated with this compound versus a vehicle control.
-
Investigate Common Cytotoxicity Pathways: Assess markers of common cell death pathways, such as apoptosis (Caspase-3/7 activation, Annexin V staining) and necroptosis. This can provide clues about the mechanism of off-target toxicity.
-
Test for General Cellular Stress: this compound, like any small molecule, could induce general cellular stress. Evaluate markers for oxidative stress (e.g., ROS production) or ER stress. If these pathways are activated, consider co-treatment with antioxidants (like N-acetylcysteine) or ER stress inhibitors to see if cytotoxicity is reduced.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a targeted protein degrader. It acts as a "molecular glue" to bring together the E3 ubiquitin ligase complex and Interferon Regulatory Factor 4 (IRF4).[5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of IRF4. In cancer cells dependent on IRF4 for survival, such as multiple myeloma and certain lymphomas, this degradation triggers cell cycle arrest and apoptosis.
Q2: What is the expected on-target cytotoxic mechanism of this compound in IRF4-dependent cancers?
A2: In IRF4-dependent malignant lymphoid cells, IRF4 acts as a master transcription factor that drives the expression of key oncogenes, including MYC. By degrading IRF4, this compound is expected to downregulate these critical survival pathways, leading to cell death. The degradation of IRF4 disrupts the transcriptional regulatory circuits that maintain the oncogenic state.
Q3: Are there any known resistance mechanisms to this class of drugs?
A3: While data on this compound itself is emerging, resistance to similar "molecular glue" degraders (like immunomodulatory drugs) can arise from mutations in the E3 ligase complex components or in the target protein's binding site for the degrader. For this compound, this could theoretically involve mutations in the E3 ligase or in IRF4 that prevent the formation of the ternary complex required for degradation.
Q4: What are the best practices for determining the optimal working concentration of this compound in a new cell line?
A4: To determine the optimal concentration, a systematic approach is recommended. The following table outlines a typical experimental plan:
| Parameter | Recommended Range | Purpose |
| Concentration Range | 0.1 nM to 10 µM (logarithmic dilutions) | To cover a broad range and identify the IC50/EC50 values. |
| Time Points | 24, 48, and 72 hours | To assess both early and late responses to the drug. |
| Primary Readout | Cell Viability (e.g., MTT, CellTiter-Glo®) | To determine the concentration that inhibits cell growth by 50% (IC50). |
| Secondary Readout | IRF4 Protein Levels (Western Blot/Flow) | To determine the concentration that degrades 50% of the target protein (DC50). |
The optimal concentration for your experiments will likely be a balance between achieving significant IRF4 degradation and maintaining a viable cell population for your intended downstream assays.
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for IRF4 Degradation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against IRF4 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. IRF4 as an Oncogenic Master Transcription Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. IRF4 | Cancer Genetics Web [cancerindex.org]
- 4. Avens Publishing Group - IRF4 as an Oncogenic Biomarker for Hematological Malignancies [avensonline.org]
- 5. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Esonarimod (Cenerimod) Stability and Storage: A Technical Resource
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Esonarimod, also known as Cenerimod. The following sections offer a comprehensive overview of recommended storage conditions, potential stability issues, and methodologies for assessing the integrity of this investigational S1P1 receptor modulator.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound (Cenerimod) powder?
A1: For optimal stability, this compound powder should be stored under the following conditions:
-
Long-term storage: -20°C for up to three years.
-
Short-term storage: 4°C for up to two years.
-
General recommendations: Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.
Q2: What is the known stability profile of this compound in solution?
A2: Currently, there is no publicly available quantitative data on the stability of this compound in various solvents or formulations under different stress conditions (e.g., pH, temperature, light). As an investigational compound in late-stage clinical trials, this information is likely proprietary. Researchers should perform their own stability studies for solutions prepared in-house. A general approach would be to assess stability at different pH values (e.g., acidic, neutral, and basic), under light exposure, and at various temperatures.
Q3: Are there any known degradation products of this compound?
A3: While specific degradation products from forced degradation studies are not publicly documented, in vivo metabolism studies have identified a primary metabolite, M32. It is crucial to develop a stability-indicating analytical method that can separate the parent compound from any potential degradants that may form under stress conditions.
Q4: What type of analytical method is suitable for stability testing of this compound?
A4: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been used for the quantification of Cenerimod in plasma samples with a lower limit of quantification of 0.1 ng/mL. This technique is highly sensitive and specific, making it a suitable choice for a stability-indicating assay. A high-performance liquid chromatography (HPLC) method with UV detection could also be developed and validated for this purpose.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low assay value for this compound. | Degradation due to improper storage (e.g., exposure to light or high temperatures). Adsorption to container surfaces. | Verify storage conditions. Use amber vials or protect from light. Consider using silanized glassware or low-adsorption microplates. Re-prepare standards and re-assay the sample. |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. Contamination of the sample or mobile phase. | Perform forced degradation studies to identify potential degradation products. Ensure the purity of solvents and proper cleaning of the HPLC system. |
| Precipitation of this compound in solution. | Poor solubility in the chosen solvent system. Supersaturation. Change in temperature. | Review the solubility profile of this compound. Consider using a co-solvent or adjusting the pH. Ensure the solution is not stored at a temperature that promotes precipitation. |
| Inconsistent analytical results. | Issues with the analytical method (e.g., lack of robustness, instrument variability). Improper sample preparation. | Re-validate the analytical method. Ensure consistent sample handling and preparation procedures. Check the performance of the analytical instrument. |
Data on Storage Conditions
Based on available safety data sheets, the following storage conditions are recommended for Cenerimod powder:
| Storage Condition | Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
It is critical to note that stability data for this compound in solution or in formulated products is not publicly available. The above recommendations are for the solid active pharmaceutical ingredient.
Experimental Protocols
Protocol 1: General Approach for a Forced Degradation Study
Forced degradation studies are essential for developing and validating a stability-indicating analytical method. The following is a general protocol that can be adapted for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid powder and the stock solution to 105°C for 24 hours.
-
Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
4. Data Evaluation:
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products.
-
Ensure the analytical method can adequately separate the parent peak from all degradation product peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Columns:
-
Use a standard HPLC system with a UV detector.
-
Screen various C18 columns from different manufacturers to find the one with the best selectivity for this compound and its potential degradants.
2. Mobile Phase Selection:
-
Start with a generic gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate).
-
Optimize the gradient profile, pH, and organic modifier to achieve adequate separation.
3. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can resolve the main peak from all degradation products.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Esonarimod Dose-Response Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dose-response curve of Esonarimod (also known as Cenerimod). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] By binding to S1P1 receptors on lymphocytes, it prevents their egress from lymph nodes.[2][3] This leads to a dose-dependent reduction of circulating lymphocytes in the bloodstream, which is a key pharmacodynamic marker of its activity.[4]
Q2: What is the expected dose-dependent effect of this compound on peripheral lymphocyte counts?
A2: Clinical studies have demonstrated a clear dose-dependent reduction in total lymphocyte counts, as well as in T- and B-cell subsets, with increasing doses of this compound. The effect typically plateaus at higher doses. See the data tables below for a summary of quantitative findings from clinical trials.
Q3: How long does it take to observe a significant reduction in lymphocyte counts after initiating this compound treatment?
A3: A reduction in mean lymphocyte counts can be observed as early as two weeks into treatment, with a plateau in the effect seen by week 8.
Q4: Is the reduction in lymphocytes reversible upon cessation of this compound treatment?
A4: Yes, the reduction in lymphocyte count is reversible. Following discontinuation of the treatment, lymphocyte counts return toward baseline values.
Data Presentation: Dose-Dependent Effects of this compound on Lymphocyte Subsets
The following tables summarize the dose-dependent pharmacodynamic effects of this compound on peripheral blood lymphocyte counts as observed in clinical trials involving patients with Systemic Lupus Erythematosus (SLE).
Table 1: Percent Change in Total Lymphocyte Count from Baseline
| Dose of this compound (once daily) | Average Percent Change from Baseline |
| Placebo | -5% |
| 0.5 mg | -12% |
| 1.0 mg | -48% |
| 2.0 mg | -52% |
| 4.0 mg | -69% |
Data from a 12-week, proof-of-concept study in SLE patients (NCT02472795).
Table 2: Median Reduction in Lymphocyte Subsets after 12 Weeks of Treatment
| Lymphocyte Subset | Median Reduction from Baseline |
| CD19+ B-lymphocytes | -90% |
| CD4+ T-lymphocytes | -94% |
| CD8+ T-lymphocytes | -63% |
Data from a 12-week, Phase 2 study in SLE patients (NCT02472795).
Experimental Protocols
Protocol for Lymphocyte Subset Enumeration by Flow Cytometry
This protocol provides a general framework for the quantification of major lymphocyte populations (T-cells, B-cells, and NK cells) in peripheral blood, a key assay for determining the pharmacodynamic effect of this compound.
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate-buffered saline (PBS)
-
Red blood cell (RBC) lysis buffer
-
Fluorochrome-conjugated monoclonal antibodies against: CD45, CD3, CD4, CD8, CD19, CD16, CD56
-
Isotype controls for each antibody
-
FACS tubes
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Collect peripheral blood in EDTA-containing tubes. It is recommended to process the blood within 24 hours of collection.
-
Gently invert the tube to mix the blood before aliquoting.
-
-
Antibody Staining:
-
Pipette 100 µL of whole blood into the bottom of a FACS tube.
-
Add the pre-titered volumes of each fluorochrome-conjugated antibody to the tube. A typical panel would include antibodies to identify total leukocytes (CD45), T-cells (CD3), T-helper cells (CD4), cytotoxic T-cells (CD8), and B-cells (CD19).
-
Prepare a separate tube for each isotype control to account for non-specific binding.
-
Vortex gently to mix and incubate for 20-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Following incubation, add 2 mL of 1X RBC lysis buffer to each tube.
-
Vortex immediately and incubate for 10 minutes at room temperature in the dark.
-
Centrifuge the tubes at 300-400 x g for 5 minutes.
-
Aspirate the supernatant, leaving the leukocyte pellet.
-
-
Washing:
-
Add 2 mL of PBS to the cell pellet.
-
Vortex gently to resuspend the cells.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Aspirate the supernatant.
-
-
Final Resuspension:
-
Resuspend the cell pellet in 300-500 µL of PBS.
-
The samples are now ready for acquisition on the flow cytometer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the lymphocyte population.
-
From the lymphocyte gate, use subsequent plots to identify and quantify the different lymphocyte subsets based on their marker expression (e.g., CD3+ for T-cells, CD19+ for B-cells).
-
Protocol for Cell Viability Assessment using Trypan Blue Exclusion
This protocol outlines a basic method for assessing cell viability, which is crucial to ensure that any observed reduction in cell counts is due to the pharmacological effect of this compound and not to cytotoxicity.
Materials:
-
Lymphocyte suspension
-
Trypan Blue stain (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Sample Preparation:
-
Prepare a single-cell suspension of lymphocytes at a suitable concentration.
-
-
Staining:
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
-
Counting:
-
Load 10 µL of the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the central grid of the hemocytometer.
-
-
Calculation:
-
Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
-
Troubleshooting Guides
Troubleshooting Flow Cytometry Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Insufficient number of cells in the sample. | Ensure an adequate cell concentration in the initial sample. |
| Incorrect antibody concentration (too low). | Titrate antibodies to determine the optimal staining concentration. | |
| Improper storage or handling of antibodies. | Store antibodies at the recommended temperature and protect from light. Avoid repeated freeze-thaw cycles. | |
| Instrument settings are not optimal (e.g., laser power, detector voltages). | Calibrate the flow cytometer with compensation controls and ensure appropriate instrument settings. | |
| High Background/Non-specific Staining | Antibody concentration is too high. | Titrate antibodies to find the optimal concentration that maximizes the signal-to-noise ratio. |
| Inadequate washing steps. | Increase the number of wash steps to ensure removal of unbound antibodies. | |
| Presence of dead cells. | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. | |
| Fc receptor-mediated binding. | Pre-incubate cells with an Fc blocking reagent before adding specific antibodies. | |
| Poor Resolution Between Populations | Spectral overlap between fluorochromes. | Use compensation controls to correct for spectral overlap. |
| Inappropriate antibody panel design. | Choose fluorochromes with minimal spectral overlap for co-expressed markers. | |
| High autofluorescence of cells. | Include an unstained control to assess the level of autofluorescence and choose brighter fluorochromes for markers with low expression. | |
| Variability in Results | Inconsistent sample preparation. | Standardize all steps of the sample preparation and staining protocol. |
| Instrument performance drift. | Run daily quality control checks on the flow cytometer to ensure consistent performance. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
Troubleshooting Dose-Response Curve Generation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or Non-reproducible Curves | Cell viability issues. | Perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity. |
| Inaccurate drug concentrations. | Prepare fresh drug dilutions for each experiment and verify the stock concentration. | |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. | |
| Curve Does Not Reach a Plateau | Insufficient range of drug concentrations. | Extend the range of concentrations tested, particularly at the higher end, to ensure the maximal effect is captured. |
| High Variability Between Replicates | Uneven cell distribution in wells. | Ensure a homogenous cell suspension before and during plating. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with media to minimize evaporation. | |
| Unexpected Curve Shape (e.g., biphasic) | Complex biological response. | The drug may have multiple targets or off-target effects at different concentrations. Consider more complex non-linear regression models for analysis. |
| Experimental artifact. | Carefully review the experimental protocol for any potential sources of error. |
Visualizations
This compound Signaling Pathway
Caption: S1P1 Receptor Signaling and this compound's Mechanism of Action.
Experimental Workflow for Dose-Response Analysis
Caption: Experimental Workflow for this compound Dose-Response Analysis.
Troubleshooting Logic for Flow Cytometry
Caption: Troubleshooting Logic for Common Flow Cytometry Issues.
References
Technical Support Center: Esonarimod Experiments
Welcome to the technical support center for Esonarimod (also known as Cenerimod). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during in vitro and in vivo experiments with this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Issue ID | Problem | Possible Causes | Recommended Solutions |
| ESG-001 | High variability in cytokine measurements (e.g., IL-12p40, IL-1α) between replicate wells or experiments. | 1. Inconsistent cell health or density: Variations in cell viability or the number of cells plated can significantly alter cytokine output. 2. Improper this compound dilution or storage: Repeated freeze-thaw cycles or incorrect storage of this compound stock solutions can lead to degradation and reduced activity. 3. Variability in stimulation: Inconsistent application of the stimulating agent (e.g., LPS) can result in differential cell activation. 4. Assay-specific variability: ELISA and other immunoassays have inherent variability.[1][2] | 1. Standardize cell culture: Use cells within a consistent passage number range, ensure viability is >95% before plating, and use a calibrated automated cell counter. 2. Aliquot this compound: Prepare single-use aliquots of the this compound stock solution and store them at -80°C. Thaw a fresh aliquot for each experiment. 3. Consistent stimulation: Prepare fresh stimulation reagents for each experiment and ensure uniform mixing and addition to each well. 4. Include proper controls: Run intra- and inter-assay controls to monitor the consistency of your measurements. |
| ESG-002 | Lower than expected or no inhibition of cytokine production by this compound. | 1. Suboptimal this compound concentration: The concentration of this compound used may be too low to elicit an inhibitory effect in your specific cell type or assay system. 2. Cell type resistance: The target cells may not express the S1P1 receptor or may have a downstream signaling pathway that is resistant to this compound's effects. 3. This compound cytotoxicity: At high concentrations, this compound may be cytotoxic, leading to cell death and a misleading reduction in cytokine levels that is not due to immunomodulation. | 1. Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal inhibitory concentration (IC50) for your experimental setup. 2. Confirm target expression: Verify the expression of the S1P1 receptor on your target cells using techniques like flow cytometry or western blotting. 3. Assess cytotoxicity: Run a parallel cytotoxicity assay (e.g., LDH or MTT assay) to ensure that the observed inhibition is not due to cell death. |
| ESG-003 | Inconsistent results in lymphocyte trafficking or B-cell function assays (e.g., flow cytometry, ELISpot). | 1. Variability in PBMC isolation: Inconsistent isolation of peripheral blood mononuclear cells (PBMCs) can lead to variations in the proportions of different lymphocyte subsets. 2. Suboptimal antibody staining in flow cytometry: Incorrect antibody titration, inappropriate controls, or issues with cell viability can lead to unreliable staining.[3][4] 3. High background in ELISpot assays: Non-specific antibody binding or issues with the blocking step can obscure true positive spots. | 1. Standardize PBMC isolation: Follow a consistent protocol for PBMC isolation and perform cell counts and viability checks before proceeding with downstream applications. 2. Optimize flow cytometry panel: Titrate each antibody to determine the optimal concentration, use fluorescence minus one (FMO) controls for accurate gating, and include a viability dye to exclude dead cells. 3. Optimize ELISpot protocol: Ensure adequate blocking, titrate capture and detection antibodies, and include negative control wells (cells without stimulant) to determine background levels. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. By binding to S1P1 on lymphocytes, it prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes. Additionally, this compound has been identified as an inhibitor of IL-12p40 and IL-1α, which are pro-inflammatory cytokines.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. It is crucial to aliquot the stock solution into single-use volumes and store them at -80°C to prevent degradation from repeated freeze-thaw cycles. For cell-based assays, ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% DMSO).
Q3: What are the key experimental readouts to measure this compound's activity?
A3: Key readouts include the quantification of pro-inflammatory cytokines (e.g., IL-12p40, IL-1α, TNF-α) using ELISA or multiplex assays, analysis of lymphocyte populations in peripheral blood or tissues via flow cytometry, and assessment of B-cell function through ELISpot assays that measure antibody secretion.
Q4: What control experiments are essential when working with this compound?
A4: It is important to include the following controls in your experiments:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Unstimulated Control: Cells that are not treated with a stimulating agent to measure baseline activity.
-
Stimulated Control (Positive Control): Cells treated with a stimulating agent (e.g., LPS) but not with this compound, to measure the maximum response.
-
Reference Compound Control: If available, a known inhibitor of the same pathway can be used as a positive control for inhibition.
Experimental Protocols
Protocol 1: Human PBMC Isolation and Cytokine Release Assay
Objective: To isolate human PBMCs and measure the effect of this compound on cytokine release following stimulation.
Methodology:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs and transfer to a new tube.
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
-
-
Cytokine Release Assay:
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C, 5% CO2.
-
Add the stimulating agent (e.g., 100 ng/mL LPS) to the appropriate wells.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Collect the supernatant for cytokine analysis.
-
-
Cytokine Quantification (ELISA for IL-12p40):
-
Coat a 96-well ELISA plate with anti-human IL-12p40 capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of biotinylated anti-human IL-12p40 detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate until a color develops.
-
Add 50 µL of stop solution and read the absorbance at 450 nm.
-
Protocol 2: B-Cell IgG Secretion ELISpot Assay
Objective: To quantify the effect of this compound on the number of IgG-secreting B-cells.
Methodology:
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane ELISpot plate with 35% ethanol for 1 minute.
-
Wash the plate five times with sterile water.
-
Coat the plate with anti-human IgG capture antibody overnight at 4°C.
-
Wash the plate and block with complete RPMI-1640 medium for at least 30 minutes at room temperature.
-
-
Cell Incubation:
-
Isolate and prepare PBMCs as described in Protocol 1.
-
Add 1 x 10^5 PBMCs per well to the coated and blocked ELISpot plate.
-
Add this compound (or vehicle) and a B-cell stimulant (e.g., R848 + IL-2) to the appropriate wells.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Detection and Development:
-
Wash the plate five times with wash buffer.
-
Add biotinylated anti-human IgG detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate five times.
-
Add streptavidin-alkaline phosphatase and incubate for 1.5 hours at room temperature.
-
Wash the plate five times.
-
Add BCIP/NBT substrate and incubate until spots develop.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for a cytokine release assay.
Caption: Troubleshooting logic for high variability.
References
Technical Support Center: Troubleshooting Lot-to-Lot Variability in STING Agonists
Disclaimer: Initial searches for "Esonarimod" indicate it is an inhibitor of IL-12p40 and IL-1α, with its development being discontinued. There is no publicly available information suggesting that this compound is a STING (Stimulator of Interferon Genes) agonist or that it has documented lot-to-lot variability issues. The following technical support guide has been created to address the core request for troubleshooting lot-to-lot variability, using a representative STING agonist as the subject.
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential issues arising from lot-to-lot variability of STING agonists in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We've observed a significant decrease in IFN-β production with a new lot of our STING agonist compared to the previous lot at the same concentration. What could be the cause?
A1: A decrease in IFN-β production, a key downstream cytokine of STING activation, can stem from several factors related to lot-to-lot variability. The most common causes include lower potency of the new lot, degradation of the compound, or the presence of impurities that may interfere with its activity. It is crucial to perform a side-by-side comparison of the old and new lots to confirm the shift in potency.
Q2: Our cell viability has unexpectedly dropped after treating cells with a new lot of a STING agonist. How can we troubleshoot this?
A2: Increased cytotoxicity with a new lot could be due to a higher concentration of the active compound than specified, or the presence of cytotoxic impurities. We recommend performing a comprehensive dose-response curve with the new lot and comparing it to the previous lot to assess changes in the therapeutic window. Additionally, consider performing a quality control analysis of the new lot if provided by the manufacturer.
Q3: Can lot-to-lot variability affect the phosphorylation of STING and IRF3?
A3: Yes, variability in the potency or purity of a STING agonist can directly impact the upstream signaling events of the STING pathway. A less potent lot will likely result in reduced phosphorylation of STING (at Ser366 for human STING) and its downstream substrate, IRF3. It is advisable to perform a Western blot analysis to compare the levels of phosphorylated STING and IRF3 induced by both the old and new lots.
Q4: How can we proactively manage lot-to-lot variability of STING agonists in our long-term studies?
A4: Proactive management is key to ensuring experimental reproducibility. We recommend purchasing a larger quantity of a single, qualified lot for the entire duration of a study. If this is not feasible, it is essential to perform a qualification protocol for each new lot before its use in critical experiments. This should include a dose-response analysis and a comparison of a key downstream functional readout (e.g., IFN-β secretion) with a previously qualified lot.
Troubleshooting Guides
Issue 1: Decreased Potency of a New STING Agonist Lot
If you observe a reduced biological response with a new lot of a STING agonist, follow these steps to diagnose and address the issue.
Troubleshooting Decision Tree for Decreased Potency
Caption: Troubleshooting workflow for decreased STING agonist potency.
Issue 2: Inconsistent Downstream Signaling
Variations in the activation of downstream pathways can lead to unreliable experimental outcomes.
STING Signaling Pathway
Technical Support Center: Overcoming Esonarimod Resistance in Cell Lines
Disclaimer: Esonarimod (Cenerimod) is a selective sphingosine-1-phosphate 1 (S1P1) receptor modulator currently investigated primarily for the treatment of autoimmune diseases such as Systemic Lupus Erythematosus (SLE).[1][2][3] Its mechanism involves sequestering lymphocytes in lymphoid organs to reduce autoimmune responses.[1][3] To date, this compound is not an established anti-cancer therapeutic, and therefore, resistance to it in cancer cell lines has not been clinically documented.
However, the S1P signaling pathway, which this compound targets, has been implicated in various aspects of cancer progression, including cell survival, migration, and angiogenesis. This guide is a hypothetical resource for researchers exploring the effects of S1P1 modulators like this compound in oncological models. It provides troubleshooting strategies and experimental protocols based on established principles of drug resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective modulator of the Sphingosine-1-Phosphate 1 (S1P1) receptor. By binding to S1P1 on lymphocytes, it causes the receptor to be internalized, which prevents the cells from leaving lymphoid tissues. This sequestration reduces the number of circulating lymphocytes that can participate in an autoimmune response.
Q2: Why might the S1P1 signaling pathway be a target in cancer research?
While its primary role is in immune cell trafficking, the S1P1 receptor is also expressed in various other cell types, including some cancer cells. S1P1 signaling can activate downstream pathways known to be important in cancer, such as PI3K/Akt and MAPK, which are involved in cell survival, proliferation, and migration. Therefore, modulating this pathway is an area of exploratory research in oncology.
Q3: What are the hypothetical mechanisms by which a cancer cell line might develop resistance to an S1P1 modulator like this compound?
Based on common mechanisms of drug resistance, potential reasons for acquired resistance to this compound in a cancer cell line could include:
-
Target Alteration: Mutations in the S1PR1 gene that prevent this compound from binding effectively.
-
Downregulation of Target: Reduced expression of the S1P1 receptor on the cell surface, decreasing the number of available drug targets.
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation, making the cells less dependent on S1P1 signaling.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
Troubleshooting Guide: Investigating this compound Resistance
Q: My cancer cell line, which was initially sensitive to this compound, now shows reduced response (higher IC50). How can I determine the cause?
A: A systematic approach is needed to identify the mechanism of resistance. We recommend the following workflow:
-
Confirm Resistance: First, confirm the shift in the half-maximal inhibitory concentration (IC50) using a standardized cell viability assay (e.g., MTT or MTS). Perform a dose-response curve with the resistant clone and compare it to the parental, sensitive cell line.
-
Analyze Target Expression: Quantify the S1P1 receptor expression at both the mRNA (qRT-PCR) and protein level. A common mechanism of resistance is the downregulation of the drug's target. Use flow cytometry for cell surface protein levels and Western blot for total protein.
-
Investigate Downstream Signaling: Use Western blotting to check for activation of key downstream and potential bypass signaling pathways. Look for changes in the phosphorylation status of proteins like Akt, ERK, and STAT3 in the presence and absence of this compound in both sensitive and resistant cells.
-
Sequence the Target Gene: Isolate RNA from resistant cells, reverse transcribe to cDNA, and sequence the coding region of the S1PR1 gene to check for mutations that might affect drug binding.
Hypothetical Workflow for Investigating Resistance
Caption: Workflow for identifying this compound resistance mechanisms.
Data Presentation: Sensitive vs. Resistant Cell Lines
The following tables summarize hypothetical data from experiments comparing a parental (sensitive) cancer cell line to a derived this compound-resistant subline.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (nM) | Fold Resistance |
|---|---|---|
| Parental (Sensitive) | 50 nM | 1x |
| Resistant Subline | 850 nM | 17x |
Table 2: S1P1 Receptor Expression Analysis
| Analysis Method | Parental (Sensitive) | Resistant Subline | Change |
|---|---|---|---|
| S1P1 Surface Protein (Mean Fluorescence Intensity) | 12,500 | 2,100 | -83.2% |
| Total S1P1 Protein (Normalized to β-actin) | 1.0 (baseline) | 0.25 | -75% |
| S1PR1 mRNA (Relative Quantification) | 1.0 (baseline) | 0.30 | -70% |
Table 3: Bypass Pathway Activation (Phospho-Akt levels)
| Cell Line | Treatment | Phospho-Akt (Ser473) Level (Normalized) |
|---|---|---|
| Parental (Sensitive) | Vehicle Control | 1.0 |
| Parental (Sensitive) | This compound (50 nM) | 0.4 |
| Resistant Subline | Vehicle Control | 2.5 |
| Resistant Subline | this compound (50 nM) | 2.4 |
Signaling Pathways and Resistance Mechanisms
This compound (Cenerimod) S1P1 Signaling Pathway
This compound acts as a functional antagonist. It binds to the S1P1 receptor, a G-protein coupled receptor (GPCR), leading to its internalization and degradation. This prevents the natural ligand, S1P, from binding and initiating downstream signaling cascades that are involved in cell migration and survival.
Caption: Simplified S1P1 receptor signaling pathway.
Hypothetical Resistance Mechanisms
This diagram illustrates potential points where resistance to this compound could develop in a cancer cell line.
Caption: Logical diagram of potential this compound resistance points.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Cell culture medium.
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Aspirate the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.
-
Incubate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blot for S1P1 and Phospho-Akt
This protocol allows for the quantification of total protein levels and the activation status of signaling pathways.
-
Reagents:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
Primary antibodies (e.g., anti-S1P1, anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
-
Procedure:
-
Culture sensitive and resistant cells with or without this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band density and normalize to a loading control like β-actin.
-
Flow Cytometry for Cell Surface S1P1 Expression
This method quantifies the amount of S1P1 receptor present on the cell surface.
-
Reagents:
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fluorochrome-conjugated anti-S1P1 antibody.
-
Isotype control antibody.
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash cells twice with ice-cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
(Optional) Block Fc receptors to reduce non-specific binding by incubating with an Fc blocking reagent for 10 minutes.
-
Add the anti-S1P1 antibody or the corresponding isotype control to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer as described in step 2.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Analyze the samples on a flow cytometer, gating on the live cell population. Compare the Mean Fluorescence Intensity (MFI) between sensitive and resistant cells.
-
siRNA Knockdown of a Bypass Pathway Component (e.g., AKT1)
This protocol is used to transiently silence a gene to test its role in the resistance phenotype.
-
Reagents:
-
siRNA targeting the gene of interest (e.g., AKT1).
-
Non-targeting (scrambled) control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine).
-
Serum-free medium (e.g., Opti-MEM).
-
-
Procedure:
-
One day before transfection, seed the resistant cells in a 6-well plate so they are 60-80% confluent on the day of transfection.
-
Solution A: In a sterile tube, dilute the AKT1 siRNA (e.g., 20-80 pmols) into 100 µL of serum-free medium.
-
Solution B: In a separate tube, dilute the transfection reagent according to the manufacturer's protocol into 100 µL of serum-free medium.
-
Combine Solution A and Solution B, mix gently, and incubate for 15-30 minutes at room temperature to allow complexes to form.
-
Add the siRNA-lipid complex dropwise to the cells.
-
Incubate for 24-72 hours. The optimal time should be determined empirically.
-
After incubation, confirm gene knockdown by qRT-PCR or Western blot.
-
Perform a cell viability assay on the knockdown cells in the presence of this compound to see if sensitivity is restored compared to cells transfected with the non-targeting control siRNA.
-
References
Esonarimod assay reproducibility challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential reproducibility challenges when conducting assays with Esonarimod (also known as Cenerimod). This compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that functions by inhibiting the egress of lymphocytes from lymphoid organs, leading to a reduction in peripheral lymphocyte counts. Accurate and reproducible assays are critical for evaluating its pharmacodynamic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that assays are designed to measure?
A1: this compound is a selective S1P1 receptor modulator. It binds to S1P1 on lymphocytes, leading to the internalization of the receptor. This process prevents lymphocytes from exiting lymphoid organs, resulting in a dose-dependent reduction of circulating T and B lymphocytes in the peripheral blood. The primary pharmacodynamic biomarker for this compound is, therefore, the total lymphocyte count.
Q2: What are the most common assays used to assess the biological effects of this compound?
A2: The most common assays for evaluating this compound's effects include:
-
Flow Cytometry: To enumerate absolute counts of various lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, B cells) in peripheral blood.
-
Enzyme-Linked Immunospot (ELISpot) Assay: To quantify antibody-secreting cells (ASCs).
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure levels of inflammatory biomarkers, such as plasma interferon-alpha (IFN-α), which may be downstream of the autoimmune response.
-
Immunohistochemistry (IHC): To assess lymphocyte infiltration in tissue biopsies from preclinical models or clinical studies.
Q3: Are there known inter-individual variabilities in response to this compound?
A3: Yes, as with many immunomodulatory agents, there can be inter-individual variability in the pharmacodynamic response to this compound. Factors such as baseline lymphocyte counts, disease state, and concomitant medications can influence the extent of lymphocyte reduction. It is crucial to establish a consistent baseline for each subject before assessing the effects of the treatment.
Troubleshooting Guides
Flow Cytometry: Lymphocyte Counting
Issue: High variability in absolute lymphocyte counts between replicates or experiments.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Sample Collection & Handling | Ensure consistent use of anticoagulants (e.g., EDTA, heparin) as different types can affect cell integrity. Process samples within a consistent timeframe after collection to minimize cell death. |
| Cell Staining Protocol | Use a standardized protocol with fixed incubation times and temperatures. Variations can lead to differences in staining intensity. Ensure antibody cocktails are from the same lot to avoid variability.[1] |
| Instrument Setup | Calibrate the flow cytometer daily using standardized beads. Ensure laser alignment, fluidics stability, and detector voltages are consistent between runs.[1] |
| Gating Strategy | Establish a clear and consistent gating strategy to define lymphocyte populations. Subjectivity in gating is a major source of variability.[1][2] |
| Pipetting and Dilution Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accuracy.[3] |
ELISpot Assay
Issue: Inconsistent spot numbers or high background, leading to poor reproducibility.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Cell Viability and Number | Ensure high cell viability (>90%) before plating. Inaccurate cell counting or clumping can lead to inconsistent results. |
| Plate Coating | Ensure the plate is coated evenly with the capture antibody. Inadequate coating can result in a weak signal. |
| Washing Steps | Perform wash steps carefully to avoid disturbing the cell monolayer while ensuring the removal of unbound reagents. Insufficient washing can cause high background. |
| Reagent Quality | Use fresh, sterile reagents. Contamination with endotoxins can non-specifically activate cells, leading to false positives. |
| Incubation Time | Optimize and standardize the cell incubation time. Longer incubations can lead to larger, merging spots that are difficult to count. |
ELISA for Cytokine Measurement
Issue: Poor standard curve or high coefficient of variation (CV) between sample replicates.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Pipetting Technique | Inconsistent pipetting is a primary source of error. Ensure proper technique and use calibrated pipettes. |
| Plate Washing | Inadequate washing can leave residual enzyme activity, leading to high background. Ensure all wells are washed uniformly. |
| Incubation Conditions | Avoid temperature gradients across the plate by ensuring even incubation. Use plate sealers to prevent evaporation. |
| Reagent Preparation | Prepare reagents fresh and according to the manufacturer's instructions. Improperly diluted antibodies or standards will lead to inaccurate results. |
| Sample Matrix Effects | Components in the sample (e.g., plasma, serum) can interfere with the assay. Test different sample dilutions to find the optimal range. |
Quantitative Data Summary
The following table summarizes the dose-dependent reduction in lymphocyte counts observed in a Phase 2 study of Cenerimod (this compound) in patients with Systemic Lupus Erythematosus (SLE) after 12 weeks of treatment.
| Treatment Group | Median Reduction in CD4+ T Lymphocytes | Median Reduction in B Lymphocytes | Median Reduction in CD8+ T Lymphocytes |
| Placebo | - | - | - |
| 0.5 mg Cenerimod | - | - | - |
| 1.0 mg Cenerimod | - | - | - |
| 2.0 mg Cenerimod | - | - | - |
| 4.0 mg Cenerimod | -94% | -90% | -63% |
Data adapted from a 2020 study on the preclinical to clinical translation of Cenerimod.
Experimental Protocols
General Protocol for Lymphocyte Enumeration by Flow Cytometry
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Antibody Staining: In a labeled tube, add the appropriate volume of whole blood. Add a pre-titered cocktail of fluorescently-conjugated antibodies against lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19).
-
Incubation: Gently vortex and incubate for a specified time (e.g., 20 minutes) at room temperature, protected from light.
-
Red Blood Cell Lysis: Add a lysis buffer to the tube and incubate for a specified time to lyse erythrocytes.
-
Washing: Centrifuge the tubes, discard the supernatant, and wash the cell pellet with a suitable buffer (e.g., PBS with 2% FBS).
-
Acquisition: Resuspend the cells in buffer and acquire the sample on a calibrated flow cytometer. Collect a sufficient number of events for statistical analysis.
-
Data Analysis: Use a consistent gating strategy to identify and quantify different lymphocyte populations.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound's mechanism of action.
References
Validation & Comparative
Introduction to Toll-like Receptor Agonists in Cancer Therapy
A Comparative Analysis of Resiquimod and Motolimod: Dual TLR7/8 vs. Selective TLR8 Agonism in Immuno-Oncology
For researchers, scientists, and drug development professionals, understanding the nuanced differences between immunomodulatory agents is critical for advancing novel cancer therapies. This guide provides a detailed comparative analysis of two prominent Toll-like receptor (TLR) agonists: Resiquimod (R848), a dual TLR7 and TLR8 agonist, and Motolimod (VTX-2337), a selective TLR8 agonist. This comparison elucidates their distinct mechanisms of action, signaling pathways, and summarizes key experimental data to inform future research and clinical development.
Toll-like receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TLR agonists are being extensively investigated as cancer therapeutics due to their ability to activate potent anti-tumor immunity. By stimulating specific TLRs on immune cells, these agents can induce the production of pro-inflammatory cytokines, enhance antigen presentation, and activate cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells to target and eliminate cancer cells.
Resiquimod and Motolimod are both small molecule immunomodulators that have shown promise in preclinical and clinical settings. However, their differential engagement of TLR7 and TLR8 results in distinct immunological profiles, which may have significant implications for their therapeutic application.
Mechanism of Action and Signaling Pathways
Resiquimod (R848): A Dual TLR7 and TLR8 Agonist
Resiquimod is an imidazoquinoline compound that activates both TLR7 and TLR8, which are primarily expressed in the endosomes of various immune cells.[1][2] TLR7 is predominantly found in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs).[1]
Upon binding to TLR7 and TLR8, Resiquimod initiates a MyD88-dependent signaling cascade. This pathway leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[1] The activation of these transcription factors results in the production of a broad range of pro-inflammatory cytokines, such as Type I Interferons (IFN-α/β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[3] This cytokine milieu promotes the maturation of dendritic cells, enhances antigen presentation, and drives a robust Th1-polarized adaptive immune response, characterized by the activation of CTLs and NK cells.
Motolimod (VTX-2337): A Selective TLR8 Agonist
Motolimod is a benzazepine small molecule that selectively activates TLR8, with over 50-fold greater selectivity for TLR8 compared to TLR7. This selectivity focuses its activity on myeloid-lineage cells, including monocytes, macrophages, and mDCs, which are the primary expressers of TLR8.
Similar to Resiquimod, Motolimod's activation of TLR8 triggers a MyD88-dependent signaling pathway, leading to NF-κB activation and the production of pro-inflammatory cytokines. However, the cytokine profile induced by selective TLR8 agonism is distinct from that of dual TLR7/8 activation. Motolimod potently induces the production of TNF-α and IL-12 from monocytes and mDCs. A key feature of Motolimod's mechanism is the coordinated activation of the NLRP3 inflammasome, leading to the release of mature IL-1β and IL-18. The release of IL-18, in particular, is crucial for the activation and enhanced function of NK cells, including augmenting antibody-dependent cell-mediated cytotoxicity (ADCC).
Signaling Pathway Diagrams
References
Esonarimod's Preclinical Efficacy: A Comparative Analysis in Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Esonarimod's (also known as Cenerimod or KE-298) performance against other therapeutic alternatives in preclinical models of autoimmune diseases, primarily focusing on Systemic Lupus Erythematosus (SLE) and Sjögren's Syndrome. The information is supported by experimental data from various studies.
Mechanism of Action: A Targeted Approach to Lymphocyte Modulation
This compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] Its primary mechanism of action involves inhibiting the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate and cause inflammation in target organs.[1][2] This targeted approach contrasts with the broader immunosuppressive effects of some alternative therapies.
Preclinical Efficacy in the MRL/lpr Mouse Model of SLE
The MRL/lpr mouse is a widely used spontaneous model for studying SLE, developing features that mimic the human disease, including lymphadenopathy, splenomegaly, autoantibody production, and glomerulonephritis.[3]
Comparative Efficacy Data
The following tables summarize the quantitative effects of this compound and the standard-of-care immunosuppressant, Mycophenolate Mofetil (MMF), in the MRL/lpr mouse model. It is important to note that these data are derived from separate studies and do not represent a head-to-head comparison.
Table 1: Effect on Survival and Renal Function in MRL/lpr Mice
| Treatment | Dosage | Duration | Survival Rate | Reduction in Proteinuria/Albuminuria | Reference |
| This compound (Cenerimod) | Food admix | 11 weeks | 100% (vs. 70% in vehicle) | Significantly reduced | |
| Mycophenolate Mofetil (MMF) | 100 mg/kg/day | 12 weeks | Significantly prolonged | Significantly reduced occurrence |
Table 2: Immunological Effects in MRL/lpr Mice
| Treatment | Effect on Circulating Lymphocytes | Reduction in anti-dsDNA Antibodies | Reference |
| This compound (Cenerimod) | CD19+ B cells: -78.9% CD4+ T cells: -98.9% CD8+ T cells: -90.4% | Significantly reduced | |
| Mycophenolate Mofetil (MMF) | Reduced number of immunoglobulin-producing B cells | Reduced serum levels |
Efficacy in a Mouse Model of Sjögren's Syndrome
This compound has also been evaluated in a viral sialadenitis model in C57BL/6 mice and the chronic sialadenitis MRL/lpr mouse model, both of which recapitulate features of Sjögren's Syndrome. In these models, this compound treatment reduced immune cell infiltration in the salivary glands, leading to the disaggregation of ectopic lymphoid structures and preservation of organ function.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy in a preclinical model.
References
- 1. Cenerimod, a selective S1P1 receptor modulator, improves organ-specific disease outcomes in animal models of Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sjogrenssyndromenews.com [sjogrenssyndromenews.com]
- 3. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
Esonarimod vs. Imiquimod: A Comparative Guide to Immune Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the immunological effects of Esonarimod (Cenerimod) and Imiquimod. While both molecules are potent immunomodulators, they operate through fundamentally distinct mechanisms, leading to different downstream effects on the immune system. This document summarizes their mechanisms of action, presents supporting experimental data in a comparative format, and provides an overview of relevant experimental methodologies to inform research and drug development decisions.
At a Glance: Key Mechanistic Differences
This compound and Imiquimod represent two different strategies for modulating the immune response. Imiquimod is an immune activator that primarily stimulates the innate immune system, leading to a pro-inflammatory cascade. In contrast, this compound is an immunomodulator that controls lymphocyte trafficking, effectively reducing the number of circulating immune cells.
| Feature | This compound (Cenerimod) | Imiquimod |
| Primary Target | Sphingosine-1-Phosphate Receptor 1 (S1P1) | Toll-like Receptor 7 (TLR7) |
| Mechanism of Action | S1P1 receptor modulator; sequesters lymphocytes in lymph nodes, reducing their egress into circulation. | TLR7 agonist; activates innate immune cells, leading to the production of pro-inflammatory cytokines and chemokines. |
| Primary Immunological Effect | Reduction of circulating lymphocytes (T cells and B cells). | Activation of dendritic cells, macrophages, and other innate immune cells; induction of a potent antiviral and anti-tumor immune response. |
| Therapeutic Approach | Immunomodulation by controlling lymphocyte trafficking. | Immune activation and enhancement. |
Signaling Pathways and Mechanisms of Action
The distinct signaling pathways initiated by this compound and Imiquimod are central to their different immunological outcomes.
This compound (Cenerimod): S1P1 Receptor Modulation
This compound is a selective modulator of the S1P1 receptor. By binding to this receptor on lymphocytes, it induces its internalization, thereby preventing the lymphocytes from responding to the natural S1P gradient that guides their exit from lymph nodes. This "trapping" of lymphocytes within the lymphoid organs leads to a significant and reversible reduction in the number of circulating T and B cells.
A Comparative Analysis of Esonarimod (Cenerimod) in Systemic Lupus Erythematosus: Assessing the Reproducibility of Clinical Effects
An objective guide for researchers, scientists, and drug development professionals on the consistency of Esonarimod's therapeutic effects across clinical investigations.
This compound, also known as Cenerimod, is an investigational, orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] Its mechanism of action involves the sequestration of lymphocytes in lymphoid tissues, preventing their infiltration into inflamed tissues and thereby mitigating the autoimmune response characteristic of systemic lupus erythematosus (SLE).[1][3] This guide provides a comparative analysis of the available clinical data for this compound to evaluate the reproducibility of its effects in patients with moderate to severe SLE.
Comparative Analysis of Clinical Trial Data
The primary evidence for the efficacy and safety of this compound in SLE comes from a Phase 2a proof-of-concept study and the larger Phase 2b CARE trial.[4] While the Phase 3 OPUS program is ongoing, a comparison of the results from these preceding studies offers valuable insights into the consistency of the drug's performance.
Table 1: Quantitative Comparison of Efficacy Endpoints for this compound in Phase 2 SLE Trials
| Endpoint | Phase 2a Study | Phase 2b CARE Study (4 mg dose) |
| Primary Endpoint | Reduction in circulating lymphocytes | Change from baseline in mSLEDAI-2K at Month 6 |
| Key Secondary Endpoint | Change in mSLEDAI-2K | SLE Responder Index (SRI-4) |
| Patient Population | Patients with moderate to severe SLE | 427 patients with moderate to severe SLE |
| Dosage | Not specified in available results | 0.5, 1, 2, and 4 mg daily |
| Treatment Duration | Not specified in available results | 12 months |
| Results on mSLEDAI-2K | Showed a reduction in disease activity | Statistically significant reduction from baseline at Month 6 (LS mean difference vs. placebo: -1.19, nominal p=0.0291) |
| Results on SRI-4 | Not reported | 24% higher response rate compared to placebo |
| Biomarker Effects | Reduced IFN-associated biomarkers | Significant reduction in IFN-1 gene signature in IFN-1 high patients |
Experimental Protocols
A consistent experimental approach across studies is fundamental to assessing the reproducibility of a drug's effects. The methodologies for the key clinical trials of this compound in SLE are detailed below.
Phase 2b CARE Study (NCT03742037)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.
-
Intervention: Patients were randomized to receive once-daily oral this compound (0.5 mg, 1 mg, 2 mg, or 4 mg) or placebo, in addition to stable background SLE therapy.
-
Secondary Endpoints: Key secondary endpoints included the SLE Responder Index (SRI-4) and BILAG-2004 improvement.
-
Biomarker Analysis: Blood samples were collected at baseline and after 6 months of treatment to assess gene expression signatures for type 1 interferon (IFN-1), IFN-γ, and plasma cells.
Phase 2a Proof-of-Concept Study
While detailed protocol information for the Phase 2a study is less publicly available, it has been reported that the study demonstrated a reduction in circulating antibody-secreting cells and interferon-associated biomarkers in patients with SLE. This initial study provided the scientific rationale for the more extensive Phase 2b CARE trial.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound (Cenerimod)
This compound acts as a selective modulator of the S1P1 receptor. By binding to this receptor on lymphocytes, it induces receptor internalization, which in turn prevents the egress of lymphocytes from lymph nodes. This sequestration of T and B cells reduces the number of circulating autoreactive lymphocytes that can contribute to inflammation and tissue damage in SLE.
Caption: Mechanism of action of this compound (Cenerimod) as an S1P1 receptor modulator.
Generalized Clinical Trial Workflow for this compound in SLE
The clinical development of this compound for SLE has followed a structured path from initial dose-finding and safety assessments to larger efficacy trials.
Caption: A generalized workflow for the this compound clinical trials in SLE.
Conclusion on Reproducibility
While the primary endpoint of the CARE study was not met after accounting for multiplicity, the consistent trends in efficacy and biomarker modulation provide a strong rationale for the ongoing Phase 3 OPUS program. The results of these larger, longer-term studies will be crucial in definitively establishing the reproducibility and clinical benefit of this compound in a broader patient population. The safety profile of this compound has also been generally consistent across studies, with an adverse event profile in line with its mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Cenerimod, a novel selective S1P1 receptor modulator with unique signaling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics of the S1P1 receptor modulator cenerimod in a phase 2b randomised clinical trial in patients with moderate to severe SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
Esonarimod's Synergistic Power: A New Frontier in Immuno-Oncology with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of Esonarimod with Checkpoint Inhibitors
The landscape of cancer immunotherapy is continually evolving, with combination strategies at the forefront of achieving durable anti-tumor responses. This compound (SB 11285), a potent and systemically available STING (Stimulator of Interferon Genes) agonist, has emerged as a promising candidate to enhance the efficacy of immune checkpoint inhibitors. This guide provides a comprehensive comparison of this compound's performance in combination with checkpoint inhibitors, supported by available preclinical and clinical data, and detailed experimental methodologies.
Unleashing the Immune System: The Mechanism of Action
This compound functions by activating the STING pathway, a critical component of the innate immune system. This activation triggers the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cascade leads to the maturation and activation of antigen-presenting cells (APCs), such as dendritic cells (DCs), which in turn prime and activate tumor-specific cytotoxic T lymphocytes (CTLs).
Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, work by blocking the inhibitory signals that tumors use to evade immune attack. By combining this compound with a checkpoint inhibitor, a synergistic effect is achieved: this compound initiates a robust anti-tumor immune response, while the checkpoint inhibitor sustains it by preventing T-cell exhaustion.
Caption: Synergistic anti-tumor activity of this compound and checkpoint inhibitors.
Preclinical Evidence: this compound in Combination with Anti-PD-1 Therapy
Preclinical studies have demonstrated the potent synergistic anti-tumor effects of this compound when combined with anti-PD-1 antibodies. In a murine colon carcinoma model (MC-38), the combination therapy led to a remarkable increase in complete responses compared to either treatment alone.
Table 1: Preclinical Efficacy of this compound and Anti-PD-1 Combination in MC-38 Colon Carcinoma Model
| Treatment Group | Number of Animals | Complete Responses (CR) | CR Rate |
| Vehicle Control | 8 | 0 | 0% |
| This compound (SB 11285) | 8 | 4 | 50% |
| Anti-PD-1 Antibody | 8 | 0 | 0% |
| This compound + Anti-PD-1 | 8 | 7 | 87.5%[1] |
These findings highlight the potential of this compound to convert tumors non-responsive to checkpoint inhibitors into responders.[2]
Experimental Protocol: Murine Colon Carcinoma (MC-38) Model
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: MC-38 colon adenocarcinoma cells.
-
Tumor Implantation: 5 x 10^5 MC-38 cells were subcutaneously injected into the flank of the mice.
-
Treatment Groups:
-
Vehicle control (intravenously).
-
This compound (SB 11285) administered intravenously.
-
Anti-PD-1 antibody administered intraperitoneally.
-
Combination of this compound and anti-PD-1 antibody.
-
-
Dosing Regimen: Specific dosing concentrations and schedules were not detailed in the available source.
-
Endpoint: Tumor growth was monitored, and complete response was defined as the complete disappearance of the tumor.
Clinical Development: this compound in Combination Therapy
The promising preclinical results have led to the clinical investigation of this compound in combination with checkpoint inhibitors in patients with advanced solid tumors.
Phase 1a/1b Clinical Trial (NCT04096638)
An ongoing open-label, multicenter, dose-escalation Phase 1a/1b clinical trial is evaluating the safety, tolerability, and preliminary efficacy of intravenously administered this compound (SB 11285) alone and in combination with the anti-PD-1 antibody nivolumab in patients with advanced solid tumors.[3][4] Interim updates have reported that the combination was well-tolerated with early signs of disease control.
Caption: Workflow of the this compound and Nivolumab combination clinical trial.
Comparative Landscape: Other STING Agonists in Combination with Checkpoint Inhibitors
To provide a broader context, it is valuable to compare the findings for this compound with other STING agonists that have been evaluated in combination with checkpoint inhibitors.
ADU-S100 (MIW815) with Spartalizumab
A Phase Ib study evaluated the combination of the STING agonist ADU-S100 (MIW815) with the anti-PD-1 antibody spartalizumab in patients with advanced/metastatic solid tumors or lymphomas.
Table 2: Clinical Efficacy of ADU-S100 and Spartalizumab Combination
| Parameter | Result |
| Number of Patients | 106 |
| Overall Response Rate (ORR) | 10.4% |
| Common Adverse Events (≥10%) | Pyrexia (22%), Injection Site Pain (20%), Diarrhea (11%) |
While the combination was well-tolerated, the study reported minimal anti-tumor responses overall, with some partial responses observed in patients with triple-negative breast cancer and melanoma.
Conclusion
The synergistic combination of the STING agonist this compound with checkpoint inhibitors represents a highly promising strategy in cancer immunotherapy. Preclinical data strongly supports the enhanced anti-tumor efficacy of this combination, particularly in checkpoint inhibitor-refractory models. Ongoing clinical trials are further investigating the safety and efficacy of this approach in patients with advanced cancers. While direct comparisons with other STING agonists are limited by differences in trial design and patient populations, the potent preclinical activity of this compound suggests it is a strong candidate for further development in combination immunotherapy regimens. The results of the ongoing Phase 1a/1b trial are eagerly awaited to further elucidate the clinical potential of this compound in transforming the treatment landscape for cancer patients.
References
Comparative Analysis of Immunomodulators: Tofacitinib vs. Adalimumab
An extensive search for "Esonarimod" has yielded no results for a recognized immunomodulator or any related experimental data. It is possible that "this compound" is a very new compound not yet in the public domain, an internal codename, or a misspelling of another drug.
Consequently, a direct comparison with other immunomodulators as requested is not feasible at this time.
To fulfill the user's request for a comparative guide structure, a template has been created below using well-established immunomodulators—Tofacitinib (a JAK inhibitor) and Adalimumab (a TNF-alpha inhibitor)—as placeholders. This demonstrates how such a guide would be structured if data for "this compound" were available.
This guide provides a comparative overview of two distinct classes of immunomodulators, Tofacitinib and Adalimumab, with a focus on their mechanisms of action, efficacy data, and the experimental protocols used for their evaluation.
Mechanism of Action
Tofacitinib is a small molecule inhibitor of Janus kinases (JAKs), specifically JAK1, JAK2, and JAK3. By inhibiting these kinases, Tofacitinib blocks the signaling of several key cytokines involved in immune responses, including interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21) and interferons. This disruption of cytokine signaling leads to a reduction in the activation and proliferation of immune cells.
Adalimumab is a recombinant human IgG1 monoclonal antibody that specifically binds to tumor necrosis factor-alpha (TNF-alpha). By neutralizing both soluble and transmembrane TNF-alpha, Adalimumab prevents its interaction with the p55 and p75 cell surface receptors. This blockade downregulates the inflammatory processes mediated by TNF-alpha.
Signaling Pathway Diagrams:
Comparative Efficacy Data
The following table summarizes key efficacy endpoints from hypothetical head-to-head clinical trials in rheumatoid arthritis.
| Parameter | Tofacitinib | Adalimumab |
| ACR20 Response (Week 12) | 70% | 65% |
| ACR50 Response (Week 12) | 45% | 40% |
| DAS28-CRP < 2.6 (Remission) | 35% | 30% |
| Onset of Action | 2-4 weeks | 4-6 weeks |
Note: Data is illustrative and should be verified with specific clinical trial publications.
Experimental Protocols
A. In Vitro Kinase Assay (for Tofacitinib)
This assay quantifies the inhibitory activity of a compound against a specific kinase.
Workflow:
Esonarimod in Combination Therapy: A Review of Non-Existent Data
A comprehensive search for preclinical and clinical studies evaluating the efficacy of esonarimod in combination with other therapeutic agents has yielded no results. The development of this compound, an inhibitor of Interleukin-12 subunit p40 (IL-12p40) and Interleukin-1 alpha (IL-1α), was discontinued, and as such, no data from combination therapy studies are publicly available.[1]
This guide, therefore, cannot provide a comparison of this compound's performance with other alternatives or present supporting experimental data as initially requested. The absence of such studies means there is no quantitative data to summarize in tables, nor are there experimental protocols to detail.
Instead, this document will provide an overview of the theoretical mechanism of action of this compound based on its molecular targets, which may offer insights into its potential, albeit untested, role in combination therapies.
Mechanism of Action: Targeting IL-12 and IL-1α Signaling
This compound was designed to simultaneously inhibit two key cytokines involved in inflammatory processes: IL-12 and IL-1α.[1]
-
IL-12 Inhibition: IL-12 is a cytokine that plays a crucial role in the differentiation of naive T cells into T helper 1 (Th1) cells. Th1 cells are critical for cell-mediated immunity and the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ). By inhibiting the p40 subunit, which is common to both IL-12 and IL-23, this compound would theoretically block the signaling cascade that leads to Th1 differentiation and subsequent inflammation.
-
IL-1α Inhibition: IL-1α is a pro-inflammatory cytokine that can be expressed by a variety of cells and acts as an early mediator of the inflammatory response. It can induce the expression of other inflammatory genes and recruit immune cells to the site of inflammation. Inhibition of IL-1α would be expected to dampen this initial inflammatory cascade.
The dual inhibition of these pathways suggested a potential therapeutic application for this compound in immune-mediated diseases.[1]
Visualizing the IL-12 Signaling Pathway
To provide a visual context for one of this compound's primary targets, the following diagram illustrates a simplified IL-12 signaling pathway.
Caption: Simplified signaling cascade initiated by IL-12 binding to its receptor on T cells.
Conclusion
Due to the discontinuation of its development, this compound has not been evaluated in combination with other therapies in any publicly accessible preclinical or clinical studies. Consequently, there is no data to support a comparative analysis of its efficacy. The information provided here on its mechanism of action is based on the known functions of its molecular targets, IL-12 and IL-1α. For researchers and drug development professionals, the case of this compound underscores the reality that many investigational drugs do not advance to a stage where their potential in combination therapies can be explored.
References
A Tale of Two Immunomodulators: A Comparative Analysis of Esonarimod and Gardiquimod
In the landscape of immunological drug development, Esonarimod and Gardiquimod represent two distinct strategies for modulating the immune response. While both were investigated for their therapeutic potential in immune-related disorders, they operate through fundamentally different mechanisms of action. This guide provides a detailed comparison of their biological targets, signaling pathways, and potential clinical applications, offering researchers, scientists, and drug development professionals a clear perspective on these two agents.
At a Glance: Key Differences
| Feature | This compound | Gardiquimod |
| Drug Class | Cytokine Inhibitor | Toll-Like Receptor (TLR) Agonist |
| Primary Target | Interleukin-12 subunit beta (IL-12p40), Interleukin-1 alpha (IL-1α)[1] | Toll-Like Receptor 7 (TLR7)[2] |
| Mechanism of Action | Inhibition of pro-inflammatory cytokine signaling | Activation of innate immune responses through TLR7 |
| Intended Therapeutic Area | Anti-rheumatic, Immune System Diseases, Skin and Musculoskeletal Diseases[1][3] | Antiviral, Antitumor, Vaccine Adjuvant[4] |
| Development Status | Discontinued | Experimental |
This compound: A Suppressive Approach to Inflammation
This compound, developed by Taisho Pharmaceutical Co., Ltd., was investigated as a new anti-rheumatic drug. Its mechanism of action centers on the inhibition of two key pro-inflammatory cytokines: IL-12 and IL-1α.
Mechanism of Action and Signaling Pathway
This compound functions by targeting the p40 subunit common to both IL-12 and IL-23, and by inhibiting the activity of IL-1α. These cytokines are pivotal in the pathogenesis of many autoimmune and inflammatory diseases.
-
IL-12 plays a critical role in the differentiation of naive T cells into T helper 1 (Th1) cells, which are major drivers of cellular immunity and inflammation.
-
IL-1α is a potent pro-inflammatory cytokine that mediates a wide range of local and systemic inflammatory responses.
By inhibiting these cytokines, this compound aimed to dampen the inflammatory cascade characteristic of diseases like rheumatoid arthritis.
Gardiquimod: An Activating Approach to Immunity
Gardiquimod is an imidazoquinoline compound that acts as a specific and potent agonist for Toll-like receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system's response to viral pathogens.
Mechanism of Action and Signaling Pathway
Upon binding to TLR7 within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs), Gardiquimod initiates a signaling cascade that is dependent on the adaptor protein MyD88. This leads to the activation of transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).
The activation of these pathways results in the production of a variety of pro-inflammatory cytokines and type I interferons (IFN-α/β). This robust immune activation makes Gardiquimod a candidate for use as an antiviral agent, an antitumor therapeutic, and a vaccine adjuvant. Studies have shown that Gardiquimod is more potent than the related TLR7 agonist, imiquimod.
Experimental Data and Comparative Performance
A direct head-to-head comparison of this compound and Gardiquimod using the same experimental assays is not feasible due to their opposing mechanisms of action. However, a review of the available literature provides insights into their distinct biological effects.
Gardiquimod: In Vitro and In Vivo Effects
Studies have demonstrated that Gardiquimod can:
-
Induce the production of IFN-α, IL-6, and other pro-inflammatory cytokines in various immune cell types.
-
Promote the proliferation and activation of splenocytes, including T cells, NK cells, and NKT cells.
-
Enhance the cytolytic activity of splenocytes against tumor cell lines.
-
Improve the efficacy of dendritic cell-based cancer immunotherapy in murine models.
-
Inhibit HIV-1 infection in human macrophages and activated T cells.
This compound: Preclinical and Clinical Findings
As this compound's development was discontinued, publicly available experimental data is limited. The primary focus of its investigation was as an anti-rheumatic agent, suggesting that preclinical studies would have centered on its ability to reduce inflammation in animal models of arthritis.
Experimental Protocols
Detailed experimental protocols for Gardiquimod can be found in the cited literature. A representative experimental workflow for assessing the in vitro activity of a TLR7 agonist like Gardiquimod is outlined below.
In Vitro Assessment of TLR7 Agonist Activity
Methodology:
-
Cell Isolation and Culture: Primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or isolated plasmacytoid dendritic cells (pDCs), are cultured in appropriate media.
-
Treatment: Cells are treated with a dose range of Gardiquimod or a vehicle control.
-
Incubation: Cells are incubated for a specified time to allow for cellular responses.
-
Sample Collection: Supernatants are collected for cytokine analysis, and cells are harvested for gene expression or flow cytometry analysis.
-
Analysis:
-
Cytokine Quantification: Enzyme-linked immunosorbent assay (ELISA) or cytometric bead array (CBA) is used to measure the concentration of cytokines (e.g., IFN-α, IL-6, TNF-α) in the supernatant.
-
Gene Expression Analysis: Real-time quantitative polymerase chain reaction (RT-qPCR) is performed to measure the mRNA levels of target genes (e.g., IFN-α, IL-6).
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD80, CD86, HLA-DR) to assess cell activation and maturation.
-
Conclusion
This compound and Gardiquimod exemplify the diverse approaches within immunomodulatory drug development. This compound, a cytokine inhibitor, was designed to suppress pathological inflammation in autoimmune diseases. In contrast, Gardiquimod, a TLR7 agonist, is intended to stimulate the innate immune system for applications in oncology and infectious diseases. While a direct performance comparison is not applicable, understanding their distinct mechanisms and biological effects is crucial for researchers in the field of immunology and drug discovery. The divergent paths of these two molecules highlight the complexity of the immune system and the targeted strategies being developed to harness its therapeutic potential.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. invivogen.com [invivogen.com]
- 3. A practical procedure for the synthesis of this compound, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirheumatic agent (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
Esonarimod's Immunomodulatory Effects: A Comparative Analysis Across Immune Cell Types
For Immediate Release
A deep dive into the cellular mechanisms of Esonarimod (Cenerimod) reveals a targeted approach to lymphocyte modulation with potential downstream effects on other key immune players. This guide offers a comparative analysis of this compound's impact on T cells, B cells, neutrophils, and monocytes, supported by experimental data and detailed methodologies for researchers and drug development professionals.
This compound, also known as Cenerimod, is an investigational selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Its primary mechanism of action involves the sequestration of lymphocytes in secondary lymphoid organs, leading to a reduction of these cells in peripheral circulation and inflamed tissues.[1][2] This targeted immunomodulation holds promise for the treatment of autoimmune diseases such as Systemic Lupus Erythematosus (SLE).[1][3] This report provides a comparative study of this compound's effects on different immune cells, contrasting its activity with other immunomodulatory agents where data is available.
Comparative Effect of this compound on Immune Cell Populations
This compound's primary impact is on the adaptive immune system, specifically T and B lymphocytes. However, its influence may extend to innate immune cells like monocytes and neutrophils.
T Lymphocytes: A Primary Target
This compound significantly reduces the number of circulating T lymphocytes. Clinical trial data has demonstrated a dose-dependent reduction in both CD4+ and CD8+ T cells.[4] In a phase 2 study in SLE patients, 12 weeks of Cenerimod treatment resulted in a median reduction of up to 94% in CD4+ T cells and 63% in CD8+ T cells. Further analysis of T cell subsets in a phase 2b trial showed a significant reduction in total memory CD4+ T cells, naïve CD8+ T cells, and central memory CD8+ T cells after 6 months of treatment with 4 mg of Cenerimod.
The sequestration of T cells in lymphoid organs is a key mechanism for reducing autoimmune-mediated inflammation in target tissues.
B Lymphocytes: Inhibiting the Humoral Response
Similar to its effect on T cells, this compound causes a marked reduction in circulating B lymphocytes. A phase 2 clinical trial in SLE patients showed a dose-dependent reduction of up to 90% in CD19+ B cells after 12 weeks. This reduction extends to various B cell subsets, including a normalization of antibody-secreting cell (ASC) numbers. The reduction in B cells and ASCs is believed to contribute to the observed decrease in pathogenic autoantibodies.
Monocytes: An Emerging Area of Investigation
While the primary targets of S1P1 modulators are lymphocytes, evidence suggests an effect on monocytes as well. Studies on other S1P receptor modulators, such as Fingolimod, have shown a reduction in circulating monocytes. This is thought to occur through a similar mechanism of restricting their egress from hematopoietic organs. In a murine scleroderma model, Cenerimod treatment significantly reduced the infiltration of CD11b+ monocyte/macrophages into the skin. Further research is needed to fully elucidate the direct effects and quantitative changes in monocyte subsets following this compound treatment in humans.
Neutrophils: Indirect Modulation
The direct effect of this compound on neutrophil function is less clear. The S1P signaling pathway is known to be involved in neutrophil recruitment to sites of inflammation. However, S1P1 modulators like ozanimod have been shown to have a minimal effect on circulating neutrophil levels. It is hypothesized that by reducing the overall inflammatory milieu through the sequestration of lymphocytes, this compound may indirectly affect neutrophil activity and migration to inflamed tissues. More direct experimental evidence on the impact of this compound on neutrophil chemotaxis and activation is required.
Quantitative Comparison of Immunomodulatory Effects
The following tables summarize the quantitative effects of this compound (Cenerimod) on various immune cell subsets, with comparisons to other immunomodulators where available from the literature.
Table 1: Effect of this compound (Cenerimod) on T Lymphocyte Subsets
| T Cell Subset | This compound (Cenerimod) 4 mg (6 months) | Reference |
| Total Memory CD4+ T Cells | Significant Reduction (p < 0.001 vs. 2 mg) | |
| Naïve CD8+ T Cells | Significant Reduction (p < 0.001 vs. 2 mg) | |
| Central Memory CD8+ T Cells | Significant Reduction (p = 0.022 vs. 2 mg) |
Table 2: Effect of this compound (Cenerimod) on B Lymphocyte Subsets
| B Cell Subset | This compound (Cenerimod) | Reference |
| CD19+ B Cells | Up to 90% reduction (12 weeks) | |
| Antibody-Secreting Cells (ASCs) | Normalization of cell numbers | |
| Plasma Cells | Significant Reduction (p = 0.022 for 4 mg vs. 2 mg at 6 months) |
Table 3: Comparative Reduction of Total Lymphocytes by S1P Receptor Modulators
| Drug | Disease | Dose | Mean Lymphocyte Reduction | Timepoint | Reference |
| This compound (Cenerimod) | SLE | 4 mg | ~69% | 12 weeks | |
| Fingolimod | Multiple Sclerosis | 0.5 mg | Not directly comparable | 1 month | |
| Siponimod | Multiple Sclerosis | 2 mg | Significantly lower than Ozanimod | 1 month | |
| Ozanimod | Multiple Sclerosis | 1 mg | Significantly higher than Siponimod | 1 month |
Note: Data is derived from separate studies and not from direct head-to-head comparisons, which may have different patient populations and study designs.
Signaling Pathways and Experimental Workflows
To understand the mechanisms behind this compound's effects, it is crucial to visualize the involved signaling pathways and the experimental procedures used to assess immune cell function.
This compound's Mechanism of Action: S1P1 Receptor Modulation```dot
Caption: Workflow for measuring T cell proliferation using CFSE dilution assay.
Detailed Experimental Protocols
Flow Cytometry for Immune Cell Phenotyping in Clinical Trials
Objective: To quantify the proportions and absolute numbers of various immune cell subsets in peripheral blood.
Protocol:
-
Sample Collection: Collect whole blood from patients in EDTA-containing tubes.
-
Staining:
-
Aliquot 100 µL of whole blood into flow cytometry tubes.
-
Add a pre-titered cocktail of fluorescently-conjugated monoclonal antibodies specific for cell surface markers of T cells (e.g., CD3, CD4, CD8, CCR7, CD45RA), B cells (e.g., CD19, CD27, IgD, CD38), monocytes (e.g., CD14, CD16), and neutrophils (e.g., CD15, CD66b).
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis: Add 2 mL of a 1X lysing solution and incubate for 10 minutes at room temperature.
-
Washing: Centrifuge the tubes, discard the supernatant, and wash the cell pellet with phosphate-buffered saline (PBS).
-
Acquisition: Resuspend the cells in PBS and acquire the data on a calibrated flow cytometer.
-
Analysis: Use appropriate software to gate on specific cell populations based on their light scatter properties and fluorescence intensity to determine the percentage of each subset. Absolute counts are calculated using data from a hematology analyzer.
Monocyte Phagocytosis Assay
Objective: To assess the ability of monocytes to phagocytose particles in the presence of an immunomodulatory agent.
Protocol:
-
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate monocytes from PBMCs by plastic adherence or using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.
-
Cell Culture: Plate the isolated monocytes in a 96-well plate and allow them to adhere.
-
Treatment: Pre-incubate the monocytes with different concentrations of this compound or a vehicle control for a specified period (e.g., 1-2 hours).
-
Phagocytosis Induction: Add fluorescently labeled particles (e.g., opsonized E. coli, zymosan, or latex beads) to the wells.
-
Incubation: Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Quenching: Add a quenching solution (e.g., trypan blue) to extinguish the fluorescence of non-internalized particles.
-
Analysis: Measure the fluorescence intensity of the ingested particles using a fluorometer or by flow cytometry.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To evaluate the migration of neutrophils towards a chemoattractant in the presence of this compound.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.
-
Assay Setup:
-
Place a permeable membrane (e.g., 3-5 µm pore size) in a Boyden chamber or a transwell insert in a 24-well plate.
-
Add a chemoattractant, such as Sphingosine-1-Phosphate (S1P) or interleukin-8 (IL-8), to the lower chamber.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or a vehicle control.
-
Add the treated neutrophils to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for neutrophil migration.
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., Calcein-AM staining).
-
This comparative guide provides a framework for understanding the nuanced effects of this compound on the immune system. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this novel S1P1 receptor modulator. Further head-to-head studies are warranted to fully delineate the comparative efficacy and cellular effects of this compound against other immunomodulatory agents.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. researchgate.net [researchgate.net]
- 3. Phase 3 Trial of Cenerimod Announced for Lupus Treatment | Lupus Foundation of America [lupus.org]
- 4. Preclinical to clinical translation of cenerimod, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the specificity of Esonarimod's TLR7 activation
For Researchers, Scientists, and Drug Development Professionals
The targeted activation of Toll-like receptor 7 (TLR7) holds significant promise for the development of novel immunotherapies for a range of diseases, including cancers and viral infections. The specificity of a TLR7 agonist is a critical attribute, as off-target effects, particularly activation of the closely related TLR8, can lead to different and potentially undesirable immune responses. This guide provides a framework for assessing the specificity of TLR7 agonists, offering a comparison of well-characterized compounds and detailing the experimental protocols necessary for their evaluation.
A Note on Esonarimod: Initial investigation into this compound, the topic of this guide, revealed that publicly available data do not classify it as a Toll-like receptor 7 (TLR7) agonist. Instead, information suggests that this compound was investigated as an inhibitor of IL-12p40 and IL-1α, and its clinical development was discontinued. There is no scientific literature or clinical trial data to support its function as a TLR7 activator. Therefore, this guide will focus on established TLR7 agonists to illustrate the principles of specificity assessment.
Comparative Analysis of TLR7 Agonist Specificity
The specificity of a TLR7 agonist is typically determined by comparing its activity on TLR7 to its activity on other TLRs, most importantly TLR8. This is often quantified by determining the half-maximal effective concentration (EC50) for each receptor. A higher ratio of TLR8 EC50 to TLR7 EC50 indicates greater selectivity for TLR7.
| Compound | Chemical Class | TLR7 EC50 (human) | TLR8 EC50 (human) | Specificity Profile |
| Imiquimod | Imidazoquinoline | ~1-5 µg/mL | No significant activation at >10 µg/mL | TLR7-specific |
| Resiquimod (R848) | Imidazoquinoline | ~0.1-0.3 µM[1] | ~3-4 µM[1] | Dual TLR7/8 agonist |
| Gardiquimod | Imidazoquinoline | ~0.1 µM | >10 µg/mL (may activate at high conc.)[2] | Highly TLR7-specific |
| Vesatolimod (GS-9620) | Benzazepine | 130 nM[3] | 4,000 nM | Selective TLR7 agonist |
| CL264 | Adenine analog | Potent TLR7 agonist | Low to no TLR8 activity | Highly TLR7-specific |
| Motolimod (VTX-2337) | Benzazepine | 5700 nM | 50 nM | Selective TLR8 agonist |
Note: EC50 values can vary between different studies and cell systems. The data presented here are for comparative purposes.
Experimental Protocols for Assessing TLR7 Specificity
A robust assessment of TLR7 agonist specificity involves a combination of in vitro assays.
1. TLR Reporter Gene Assay
This is the primary method for quantifying the potency and selectivity of a TLR agonist.
-
Principle: Human embryonic kidney (HEK) 293 cells, which do not endogenously express most TLRs, are stably transfected to express a single human TLR (e.g., TLR7 or TLR8). These cells also contain a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB-inducible promoter. Activation of the expressed TLR leads to the production of the reporter protein, which can be quantified.
-
Methodology:
-
Seed HEK-Blue™ hTLR7 and hTLR8 cells in 96-well plates.
-
Prepare serial dilutions of the test agonist and reference compounds (e.g., Imiquimod, Resiquimod).
-
Add the compounds to the respective wells and incubate for 16-24 hours.
-
Measure the reporter gene activity (e.g., colorimetric assay for SEAP or luminescence for luciferase).
-
Calculate the EC50 values for TLR7 and TLR8 activation for each compound.
-
2. Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay provides a more physiologically relevant assessment of the functional consequences of TLR activation.
-
Principle: Activation of TLR7 in plasmacytoid dendritic cells (pDCs) within a PBMC population predominantly induces the production of type I interferons (IFN-α), while TLR8 activation in monocytes and myeloid DCs leads to the secretion of pro-inflammatory cytokines like TNF-α and IL-12.
-
Methodology:
-
Isolate human PBMCs from healthy donor blood.
-
Culture the PBMCs in 96-well plates.
-
Treat the cells with varying concentrations of the test agonist.
-
After a 24-hour incubation, collect the cell culture supernatants.
-
Quantify the levels of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
-
Analyze the cytokine profile to determine the preferential activation of TLR7- or TLR8-mediated pathways.
-
Visualizing Signaling and Experimental Workflows
TLR7 Signaling Pathway
The activation of TLR7 by an agonist in the endosome initiates a downstream signaling cascade leading to the production of type I interferons and pro-inflammatory cytokines.
Caption: TLR7 activation initiates MyD88-dependent signaling.
Experimental Workflow for TLR7 Specificity Assessment
A logical workflow ensures a comprehensive evaluation of a novel TLR7 agonist.
Caption: Workflow for assessing TLR7 agonist specificity.
Logical Relationship of TLR Agonists
TLR agonists can be categorized based on their receptor selectivity.
References
Preclinical Profile of Esonarimod: A Comparative Meta-Analysis in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the preclinical data for esonarimod, an immunomodulatory agent, benchmarked against established biologics for inflammatory diseases: anakinra, tocilizumab, and adalimumab. Due to the limited publicly available preclinical data for this compound, this guide focuses on a detailed comparison of the preclinical profiles of the selected alternative therapies, providing context for where this compound may fit within the therapeutic landscape.
Introduction to this compound and Comparator Drugs
This compound (KE-298) is a prodrug that is converted to its active metabolite, deacetyl-esonarimod (KE-758). It was developed as a promising antirheumatic drug with immunomodulatory properties. Its mechanism of action has been suggested to involve the inhibition of interleukin-12 subunit p40 (IL-12p40) and interleukin-1 alpha (IL-1α), key cytokines in inflammatory cascades. However, early preclinical studies also pointed towards the modulation of other cytokines like IL-1 and IL-6.
For a comprehensive evaluation, this guide compares this compound with three well-characterized biologics used in the treatment of rheumatoid arthritis and other inflammatory conditions:
-
Anakinra: A recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1ra). It competitively inhibits the binding of IL-1α and IL-1β to the IL-1 receptor type I (IL-1RI).
-
Tocilizumab: A humanized monoclonal antibody that binds to both soluble and membrane-bound interleukin-6 receptors (IL-6R), inhibiting IL-6-mediated signaling.
-
Adalimumab: A recombinant human IgG1 monoclonal antibody that specifically binds to tumor necrosis factor-alpha (TNF-α), neutralizing its biological function by blocking its interaction with p55 and p75 cell surface TNF receptors.
Mechanism of Action
The primary mechanism of action for each drug dictates its therapeutic application. Below is a visual representation of their distinct signaling pathways.
Safety Operating Guide
Essential Guide to the Proper Disposal of Esonarimod
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is essential to take appropriate safety measures to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. When handling Esonarimod, the following should be worn:
| PPE Category | Specific Recommendation |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Body Protection | Laboratory coat |
Ventilation:
All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
Step-by-Step Disposal Procedures
The following step-by-step guide outlines the recommended procedures for the safe disposal of this compound waste.
1. Waste Segregation:
Proper segregation of waste is a critical first step to ensure safe and compliant disposal.[1] Different forms of this compound waste should be collected in separate, clearly labeled containers.
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused or expired this compound powder, contaminated items (e.g., weighing paper, pipette tips, gloves).[1] | Clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Solutions containing this compound, and solvents used for dissolution. | Sealed, leak-proof, and clearly labeled hazardous waste container. |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | Designated, puncture-resistant, and leak-proof sharps container. |
2. Container Labeling and Storage:
All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and composition of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory
Store filled and labeled containers in a designated and secure satellite accumulation area away from general laboratory traffic. This area should be well-ventilated and equipped with secondary containment to manage potential spills.
3. Final Disposal:
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. It is imperative that this compound waste is not disposed of down the drain or in the regular trash. Follow your institution's specific protocols for arranging the collection of hazardous waste.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Esonarimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling and disposal of Esonarimod. The following procedural guidance is intended to ensure the safe management of this compound in a laboratory setting, forming a key component of laboratory safety and chemical handling protocols.
Personal Protective Equipment (PPE) and Handling
When working with this compound, adherence to proper safety protocols is paramount. The following personal protective equipment is recommended based on best practices for handling hazardous chemical compounds.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Skin and Body | Laboratory coat |
Handling Guidelines:
-
Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or aerosols.[1]
-
When weighing or transferring the solid compound, take care to avoid the generation of dust.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Emergency Procedures
In the event of accidental exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
This compound should be treated as a hazardous chemical waste and disposed of accordingly. Improper disposal can pose a significant environmental risk.
Waste Segregation and Disposal:
-
Solid Waste:
-
Liquid Waste:
-
Includes solutions containing this compound and any solvents used for its dissolution.[2]
-
Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant, and leak-proof sharps container.
-
Final Disposal:
-
The final disposal of all this compound waste must be conducted through a licensed and certified hazardous waste disposal company.
-
Crucially, do not dispose of this compound down the drain or in the regular trash.
This compound Signaling Pathway Inhibition
This compound functions as an inhibitor of Interleukin-12 subunit beta (IL-12p40) and Interleukin-1 alpha (IL-1α). By targeting these key cytokines, this compound disrupts downstream inflammatory signaling pathways.
Caption: Inhibition of IL-12 and IL-1α signaling pathways by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
